molecular formula C32H37N7O3 B607947 HG-9-91-01 CAS No. 1456858-58-4

HG-9-91-01

Cat. No.: B607947
CAS No.: 1456858-58-4
M. Wt: 567.7 g/mol
InChI Key: UYUHRKLITDJEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HG-9-91-01 is a member of the class of phenylureas that is a potent inhibitor of salt-inducible kinase 2, a potential target protein for therapy in ovarian cancer. It has a role as an antineoplastic agent and a salt-inducible kinase 2 inhibitor. It is a dimethoxybenzene, an aminopyrimidine, a N-arylpiperazine, a N-alkylpiperazine, a secondary amino compound and a member of phenylureas.
CHEMBL4553284 is a Unknown drug.
inhibits salt-inducible kinases;  structure in first source

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHRKLITDJEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025699
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456858-58-4
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-9-91-01 is a potent and selective, ATP-competitive pan-inhibitor of the Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3. These serine/threonine kinases are key regulators of various physiological processes, including macrophage polarization, gluconeogenesis, and inflammatory responses. By inhibiting SIK activity, this compound modulates downstream signaling pathways, leading to significant anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target profile, downstream signaling effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeting the SIK Kinase Family

This compound exerts its biological effects through the direct inhibition of the kinase activity of SIK1, SIK2, and SIK3.[1][2][3][4][5] Its mechanism involves binding to the ATP-binding pocket of the SIK kinase domain. This binding is facilitated by the presence of a threonine residue at the "gatekeeper" position within the active site of SIKs, which creates a small hydrophobic pocket that can be effectively targeted by the inhibitor.[4][6] This structural feature provides a degree of selectivity for SIKs over other members of the AMPK-related kinase subfamily, which typically possess a bulkier hydrophobic residue (such as methionine or leucine) at the gatekeeper position.[4]

On-Target Activity

This compound exhibits nanomolar potency against all three SIK isoforms, with the highest affinity for SIK1.

TargetIC50 (nM)Assay Type
SIK1 0.92Cell-free
SIK2 6.6Cell-free
SIK3 9.6Cell-free

Data compiled from multiple sources.[1][3][5][7]

Off-Target Activity

While demonstrating high potency for SIKs, this compound has been shown to inhibit other protein tyrosine kinases that also possess a threonine gatekeeper residue. It is crucial for researchers to consider these off-target effects when interpreting experimental results.

Target FamilySpecific KinasesIC50 (nM)
Src Family Src, Lck, Yes-
Tec Family BTK-
Receptor Tyrosine Kinases FGFRs, Ephrin receptors-
AMPK-related Kinase NUAK2145
AMPK -4500

Downstream Signaling Pathways

The primary downstream effect of SIK inhibition by this compound is the modulation of the phosphorylation status and cellular localization of the CREB-regulated transcription coactivators (CRTCs), particularly CRTC3.

SIK_Signaling_Pathway SIK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_Ligands TLR Ligands (e.g., LPS) TLR4 TLR4 TLR_Ligands->TLR4 SIK SIK1/2/3 TLR4->SIK Activates CRTC3_P p-CRTC3 SIK->CRTC3_P Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) SIK->Pro_inflammatory_Cytokines Promotes This compound This compound This compound->SIK Inhibits 14-3-3 14-3-3 CRTC3_P->14-3-3 Binds CRTC3 CRTC3 CRTC3_P->CRTC3 Dephosphorylation 14-3-3->CRTC3_P Sequesters in Cytoplasm CREB CREB CRTC3->CREB Translocates to Nucleus and co-activates IL-10_Gene IL-10 Gene CREB->IL-10_Gene Induces Transcription IL-10_mRNA IL-10 mRNA IL-10_Gene->IL-10_mRNA Transcription

Caption: SIK Signaling Pathway Inhibition by this compound.

In unstimulated cells or under pro-inflammatory conditions, SIKs phosphorylate CRTC3. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CRTC3 in the cytoplasm, preventing it from influencing gene transcription.

Upon inhibition of SIKs by this compound, CRTC3 remains dephosphorylated. This allows it to translocate to the nucleus, where it acts as a co-activator for the transcription factor CREB (cAMP response element-binding protein). The CRTC3-CREB complex then drives the transcription of target genes, most notably Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[9] Concurrently, the inhibition of SIKs leads to a suppression of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-12. This dual action effectively reprograms macrophages from a pro-inflammatory (M1) to a regulatory (M2) phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 of this compound against SIK isoforms.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (SIK1, SIK2, or SIK3) - Substrate (e.g., Amara Peptide) - ATP - this compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add this compound dilutions - Add Kinase - Add Substrate/ATP mix Prepare_Reagents->Plate_Setup Incubate_Reaction Incubate at 30°C for 45-60 min Plate_Setup->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Develop_Signal Develop Luminescent Signal: Add Kinase Detection Reagent Incubate_Stop->Develop_Signal Incubate_Develop Incubate at RT for 30-45 min Develop_Signal->Incubate_Develop Read_Plate Read Luminescence Incubate_Develop->Read_Plate Analyze_Data Analyze Data: - Plot dose-response curve - Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase substrate (e.g., Amara Peptide, 1 mg/ml)

  • ATP (500 µM stock)

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase assay buffer with 1% DMSO.

  • Prepare Master Mix: For each reaction, prepare a master mix containing kinase assay buffer, 10 µM ATP, and 1 mg/ml Amara peptide substrate.

  • Set up the Reaction: In a 384-well plate, add 2.5 µl of the this compound dilution or vehicle (kinase assay buffer with 1% DMSO).

  • Add Kinase: Add 5 µl of diluted SIK enzyme (e.g., 1.25 ng/µl for SIK1) to each well, except for the "blank" wells. Add 5 µl of kinase assay buffer to the blank wells.

  • Initiate the Reaction: Add 2.5 µl of the substrate/ATP master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Stop the Reaction: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Develop Signal: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2][10][11]

Cellular Assay for IL-10 Production in Macrophages

This protocol describes how to measure the effect of this compound on IL-10 secretion from lipopolysaccharide (LPS)-stimulated macrophages.

IL10_Assay_Workflow Macrophage IL-10 Production Assay Workflow Start Start Culture_Macrophages Culture Macrophages (e.g., RAW264.7 or primary BMDMs) Start->Culture_Macrophages Pre-treat Pre-treat with this compound (e.g., 0.5 µM) or Vehicle (DMSO) for 1-2 hours Culture_Macrophages->Pre-treat Stimulate Stimulate with LPS (e.g., 100 ng/mL) for 18-24 hours Pre-treat->Stimulate Collect_Supernatant Collect Cell Culture Supernatant Stimulate->Collect_Supernatant ELISA Perform IL-10 ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data: - Generate standard curve - Quantify IL-10 concentration ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Macrophage IL-10 Production Assay.

Materials:

  • Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound

  • Lipopolysaccharide (LPS)

  • Human or mouse IL-10 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 0.5 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the IL-10 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the recombinant IL-10 standards provided in the ELISA kit. Use the standard curve to calculate the concentration of IL-10 in each sample.[12][13][14][15]

Western Blot Analysis of CRTC3 Phosphorylation

This protocol details the detection of changes in the phosphorylation state of CRTC3 in response to this compound treatment.

Materials:

  • Macrophage cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CRTC3 (specific for the SIK phosphorylation site) and anti-total-CRTC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat macrophage cells with this compound and/or LPS as described in the IL-10 production assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-CRTC3 or anti-total-CRTC3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-CRTC3 signal to the total CRTC3 signal to determine the change in phosphorylation.[16][17][18][19]

Conclusion

This compound is a valuable research tool for investigating the roles of the SIK kinase family in various biological processes. Its potent and selective inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTC3, resulting in the upregulation of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory mediators. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound to further elucidate the intricate signaling pathways regulated by SIKs and to explore the therapeutic potential of SIK inhibition in inflammatory and autoimmune diseases. Researchers should remain mindful of the known off-target effects of this compound and consider appropriate control experiments to ensure the specific contribution of SIK inhibition to their observations.

References

The Discovery and Development of HG-9-91-01: A Pan-Inhibitor of Salt-Inducible Kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HG-9-91-01, a potent, first-generation pan-inhibitor of the Salt-Inducible Kinase (SIK) family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIK inhibition and the application of chemical probes like this compound to dissect SIK signaling pathways.

Introduction to Salt-Inducible Kinases (SIKs)

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK)-related serine/threonine kinase family. SIKs are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis. They exert their effects primarily through the phosphorylation of transcriptional co-activators, most notably the CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the cytoplasmic sequestration of these co-activators, thereby repressing the transcription of their target genes. The discovery of potent and selective SIK inhibitors has been a significant advancement in the study of SIK biology and has opened new avenues for therapeutic intervention in a range of diseases.

Discovery of this compound

This compound emerged from a screening campaign aimed at identifying potent inhibitors of the SIK family. While a detailed public account of the initial medicinal chemistry efforts leading to its discovery is not extensively documented, the development of related pyrimidine-based kinase inhibitors suggests a focused approach on this scaffold. Structure-activity relationship (SAR) studies of analogous compounds have highlighted the importance of specific substitutions on the pyrimidine core for achieving high potency and selectivity against SIKs.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of SIKs. Its high potency is attributed to its ability to not only occupy the ATP-binding site but also a small, adjacent hydrophobic pocket. This pocket is accessible in SIKs due to the presence of a relatively small gatekeeper residue (threonine). This structural feature provides a basis for its selectivity over other members of the AMPK-related kinase subfamily, which typically possess larger gatekeeper residues like methionine or leucine.

In Vitro Potency and Selectivity

This compound is a potent pan-inhibitor of all three SIK isoforms, with IC50 values in the low nanomolar range.

Target IC50 (nM)
SIK10.92[1][2]
SIK26.6[1][2][3]
SIK39.6[1][2][3]

Off-Target Profile: While highly potent against SIKs, this compound also exhibits activity against other kinases that share a similar gatekeeper residue. This includes members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors[1]. However, it displays high selectivity against other AMPK-related kinases.

The SIK Signaling Pathway

The SIK signaling pathway is a crucial regulator of gene expression in response to various extracellular signals.

SIK_Signaling_Pathway SIK Signaling Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors GPCRs GPCRs cAMP cAMP PKA PKA cAMP->PKA SIKs SIKs PKA->SIKs LKB1 LKB1 LKB1->SIKs CaMKs CaMKs CaMKs->SIKs CRTCs CRTCs 14-3-3 14-3-3 CRTCs->14-3-3 Gene_Expression Gene_Expression CRTCs->Gene_Expression HDACs HDACs HDACs->14-3-3 HDACs->Gene_Expression 14-3-3->CRTCs Sequestration 14-3-3->HDACs Sequestration SIKs->CRTCs P SIKs->HDACs P This compound This compound This compound->SIKs

Caption: SIK Signaling Pathway and the inhibitory action of this compound.

Pathway Description:

  • Upstream Activation: SIKs are constitutively activated by Liver Kinase B1 (LKB1) through phosphorylation. Calcium/calmodulin-dependent protein kinases (CaMKs) can also activate SIKs.

  • Upstream Inhibition: G-protein coupled receptor (GPCR) signaling can lead to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits SIK activity.

  • Downstream Effects: Active SIKs phosphorylate CRTCs and Class IIa HDACs. This phosphorylation creates a binding site for 14-3-3 proteins, which sequester CRTCs and HDACs in the cytoplasm, preventing them from regulating gene expression in the nucleus.

  • Effect of this compound: By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs. This allows them to translocate to the nucleus and modulate the expression of target genes. A key outcome of this in immune cells is the increased production of the anti-inflammatory cytokine IL-10 and suppression of pro-inflammatory cytokines.

Experimental Protocols

In Vitro SIK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of a compound against SIKs using a luminescence-based ADP detection assay.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • SIK substrate peptide (e.g., a peptide derived from a known SIK substrate)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add kinase buffer, SIK enzyme, and the substrate peptide to the wells of the plate.

    • Add the serially diluted this compound or control (DMSO vehicle) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Compound_Dilution Prepare Serial Dilution of this compound Start->Compound_Dilution Add_Compound Add Compound or Vehicle Compound_Dilution->Add_Compound Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Reaction_Setup->Add_Compound Initiate_Reaction Initiate with ATP Incubate Add_Compound->Initiate_Reaction Stop_Deplete_ATP Stop Reaction Add ADP-Glo Reagent Initiate_Reaction->Stop_Deplete_ATP Convert_ADP Convert ADP to ATP Add Kinase Detection Reagent Stop_Deplete_ATP->Convert_ADP Read_Luminescence Measure Luminescence Convert_ADP->Read_Luminescence Data_Analysis Calculate % Inhibition Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro SIK inhibition assay.

Macrophage IL-10 Production Assay

This protocol describes a cell-based assay to measure the effect of this compound on IL-10 production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) or other TLR agonist

  • ELISA kit for mouse IL-10

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a TLR agonist such as LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-10 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-10 concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor on IL-10 production.

Preclinical Pharmacology

In Vitro Pharmacology

In various cell-based assays, this compound has been shown to modulate immune responses consistent with SIK inhibition. In macrophages and dendritic cells stimulated with TLR agonists, this compound enhances the production of the anti-inflammatory cytokine IL-10 while suppressing the secretion of pro-inflammatory cytokines such as TNF-α and IL-12[1].

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound has poor in vivo properties. It is highly serum-bound (>99%) and is rapidly metabolized by mouse liver microsomes, with a short half-life of approximately 11 minutes[1]. These characteristics make it unsuitable for direct use in animal models requiring sustained exposure. This limitation spurred the development of second-generation SIK inhibitors with improved pharmacokinetic profiles.

In Vivo Efficacy

Despite its poor pharmacokinetics, some in vivo studies have demonstrated the efficacy of this compound when administered under specific experimental conditions. For instance, intraperitoneal administration of this compound has been shown to ameliorate disease severity in mouse models of colitis, which was associated with increased colonic IL-10 and reduced pro-inflammatory cytokines. It has also shown protective effects in a mouse model of sepsis-associated cognitive dysfunction. More recently, this compound was identified in a screen for compounds that induce β-cell proliferation, a potentially valuable effect for diabetes treatment[4].

Clinical Development

To date, there is no publicly available information on clinical trials involving this compound. Its suboptimal pharmacokinetic profile likely precluded its advancement into clinical development. However, the promising preclinical findings with this compound have paved the way for the development of next-generation SIK inhibitors with improved drug-like properties that are currently being investigated in clinical settings for various inflammatory and autoimmune diseases.

Conclusion

This compound has been an invaluable chemical probe for elucidating the biological roles of the SIK family of kinases. Its high potency and well-characterized mechanism of action have enabled researchers to dissect the SIK signaling pathway and understand its importance in regulating inflammation and other physiological processes. While its poor pharmacokinetic properties have limited its direct therapeutic application, the knowledge gained from studies with this compound has been instrumental in guiding the discovery and development of a new generation of SIK inhibitors with therapeutic potential. This technical guide provides a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.

References

HG-9-91-01: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-9-91-01 is a potent, ATP-competitive small molecule inhibitor of the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3.[1][2][3] These kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in regulating various physiological processes, including macrophage polarization, gluconeogenesis, and lipogenesis, primarily through the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs).[3][4][5] By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs, allowing their translocation to the nucleus where they co-activate CREB-dependent gene transcription. This mechanism of action has generated significant interest in this compound as a tool compound for studying SIK signaling and as a potential therapeutic agent for inflammatory diseases and metabolic disorders. This technical guide provides an in-depth overview of the target selectivity profile of this compound, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action.

Target Selectivity Profile

This compound exhibits high potency against all three SIK isoforms, with IC50 values in the low nanomolar range.[1][6][7] Its selectivity has been assessed against a panel of other kinases, revealing a degree of off-target activity, particularly against kinases possessing a threonine residue at the gatekeeper position.

Primary Targets: Salt-Inducible Kinases (SIKs)

The inhibitory potency of this compound against the three SIK isoforms is summarized in the table below.

TargetIC50 (nM)Assay Type
SIK10.92Cell-free
SIK26.6Cell-free
SIK39.6Cell-free
Data sourced from multiple references.[1][2][6]
Off-Target Selectivity
TargetIC50 (nM)Assay Type
NUAK2145In vitro kinase assay
AMPK4500Cell-free assay
Src family (Src, Lck, Yes)Not Reported-
BTKNot Reported-
FGFRsNot Reported-
Ephrin receptorsNot Reported-
Data sourced from multiple references.[1][8]

Mechanism of Action: SIK Signaling Pathway

This compound functions by competitively binding to the ATP-binding pocket of SIKs.[1] This prevents the SIK-mediated phosphorylation of CRTCs. In their unphosphorylated state, CRTCs can translocate from the cytoplasm to the nucleus, where they bind to and co-activate the transcription factor CREB, leading to the expression of CREB-target genes.

SIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 CRTC CRTC SIK->CRTC Phosphorylation CRTC_P p-CRTC CRTC_P->CRTC Dephosphorylation CRTC_nuc CRTC CRTC->CRTC_nuc Translocation HG9 This compound HG9->SIK Inhibition CREB CREB Gene Target Gene Expression CREB->Gene Transcription CRTC_nuc->CREB Co-activation

Caption: SIK inhibition by this compound leads to CRTC dephosphorylation and nuclear translocation.

Experimental Protocols

The following provides a detailed methodology for a typical in-vitro kinase inhibition assay to determine the IC50 value of this compound. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., SIK1, SIK2, SIK3).

2. Materials:

  • Recombinant human kinase (e.g., SIK1, SIK2, or SIK3)

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

3. Experimental Workflow:

Experimental_Workflow A Prepare Reagents B Serial Dilution of This compound A->B C Add Kinase, Substrate, and Inhibitor to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Incubate at RT F->G H Convert ADP to ATP & Detect Luminescence (Kinase Detection Reagent) G->H I Incubate at RT H->I J Read Luminescence I->J K Data Analysis (IC50 Calculation) J->K

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

4. Detailed Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare the kinase reaction buffer.

    • Prepare working solutions of the kinase and substrate in the reaction buffer.

    • Prepare a working solution of ATP in the reaction buffer. The final ATP concentration in the assay should be at or near the Km for the specific kinase.

  • Assay Protocol:

    • Perform serial dilutions of the this compound stock solution in kinase reaction buffer. Include a DMSO-only control (vehicle control).

    • Add the diluted this compound or vehicle control to the wells of the assay plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction by adding a volume of ADP-Glo™ Reagent equal to the reaction volume.

    • Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.

    • Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-kinase control as 0% activity.

    • Plot the normalized kinase activity as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of the SIK family of kinases. Its selectivity profile indicates some off-target activity, particularly against kinases with a threonine gatekeeper residue. Researchers utilizing this compound as a chemical probe should be mindful of these potential off-target effects and consider using appropriate controls to ensure the observed phenotypes are attributable to SIK inhibition. The provided experimental protocol offers a robust method for quantifying the inhibitory activity of this compound and similar compounds. Further characterization of its kinome-wide selectivity will be beneficial for its continued use in both basic research and drug development.

References

Technical Guide: HG-9-91-01, a Pan-Inhibitor of Salt-Inducible Kinases

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor HG-9-91-01, focusing on its inhibitory activity against Salt-Inducible Kinases (SIKs), the experimental protocols for determining its potency, and the signaling pathways in which these kinases operate.

Introduction to this compound and Salt-Inducible Kinases

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family, comprising three isoforms: SIK1, SIK2, and SIK3. These kinases are key regulators of various physiological processes, including metabolism, immune response, and cellular proliferation. This compound is a potent, ATP-competitive pan-SIK inhibitor that has been instrumental in elucidating the biological roles of SIKs. It achieves its potency and selectivity by targeting not only the ATP-binding site but also an adjacent small hydrophobic pocket created by a threonine gatekeeper residue present in SIKs.

Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in cell-free biochemical assays, demonstrating nanomolar potency against all three SIK isoforms.

Table 1: IC50 Values of this compound for SIK Isoforms
Kinase TargetIC50 (nM)
SIK10.92
SIK26.6
SIK39.6

Note: These values are derived from in vitro biochemical assays and represent the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Experimental Protocols: Determination of IC50 Values

The IC50 values for kinase inhibitors like this compound are typically determined using in vitro kinase inhibition assays. These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. Below is a representative protocol based on a common fluorescence-based assay format, such as LanthaScreen® or Z'-LYTE®.

Principle of the Assay

Fluorescence Resonance Energy Transfer (FRET) is a common principle for modern kinase assays. In a typical FRET-based kinase binding assay, a fluorescently labeled tracer that binds to the kinase's ATP pocket is used. When a europium-labeled anti-tag antibody also binds the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal. This signal reduction is proportional to the inhibitory activity of the compound.

Materials
  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT)

  • ATP

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Europium-labeled anti-tag antibody (specific for the tag on the recombinant kinase)

  • This compound compound, serially diluted in DMSO

  • 384-well microplates (low-volume, white or black)

  • Microplate reader capable of time-resolved FRET (TR-FRET)

Assay Procedure
  • Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. These are then further diluted in the kinase buffer to a 4x final assay concentration.

  • Reagent Preparation:

    • Prepare a 2x kinase/antibody solution by diluting the SIK enzyme and the europium-labeled antibody in the kinase buffer to twice their final desired concentrations.

    • Prepare a 4x tracer solution by diluting the fluorescent tracer in the kinase buffer to four times its final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the 4x serially diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add 10 µL of the 2x kinase/antibody solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the 4x tracer solution to all wells. The final volume in each well is 20 µL.

  • Incubation: The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Data Acquisition: The plate is read on a TR-FRET-capable microplate reader. The instrument is configured to excite the europium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor fluorophore (e.g., at 665 nm).

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated for each well.

    • The percentage of inhibition is determined by normalizing the data to high controls (no inhibitor, 0% inhibition) and low controls (no kinase activity, 100% inhibition).

    • The IC50 value is calculated by fitting the percent inhibition versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve (four-parameter logistic fit) using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of this compound Plate 3. Dispense Reagents into 384-well Plate Compound->Plate Reagents 2. Prepare Kinase, Antibody, and Tracer Solutions Reagents->Plate Incubate 4. Incubate at RT (e.g., 60 min) Plate->Incubate Read 5. Read Plate (TR-FRET) Incubate->Read Calculate 6. Calculate Emission Ratios & Percent Inhibition Read->Calculate CurveFit 7. Fit Dose-Response Curve Calculate->CurveFit IC50 8. Determine IC50 Value CurveFit->IC50

Workflow for In Vitro Kinase Inhibition Assay.

SIK Signaling Pathways

SIKs are central nodes in signaling networks that translate extracellular cues into transcriptional responses. This compound, by inhibiting SIKs, modulates these pathways.

Core SIK Signaling Cascade

The canonical SIK signaling pathway involves upstream activation by Liver Kinase B1 (LKB1) and downstream phosphorylation of transcriptional co-activators.

  • Upstream Activation: SIKs are activated through phosphorylation of a conserved threonine residue in their activation loop by the master upstream kinase LKB1.

  • Inhibition by PKA: Elevated intracellular cyclic AMP (cAMP) levels activate Protein Kinase A (PKA), which in turn phosphorylates SIKs. This phosphorylation creates docking sites for 14-3-3 proteins, leading to the inhibition of SIK catalytic activity.

  • Downstream Substrates: Active SIKs phosphorylate and thereby inactivate two major classes of transcriptional co-activators:

    • CREB-Regulated Transcription Co-activators (CRTCs): Phosphorylated CRTCs are bound by 14-3-3 proteins and sequestered in the cytoplasm.

    • Class IIa Histone Deacetylases (HDACs): Similarly, phosphorylation by SIKs leads to the cytoplasmic retention of Class IIa HDACs (HDAC4, 5, 7, 9).

  • Effect of Inhibition: Inhibition of SIKs by this compound prevents the phosphorylation of CRTCs and Class IIa HDACs. These dephosphorylated co-activators then translocate to the nucleus, where they associate with transcription factors (like CREB and MEF2, respectively) to drive the expression of target genes. For instance, in macrophages, this leads to increased production of the anti-inflammatory cytokine IL-10.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LKB1 LKB1 SIK SIK1 / SIK2 / SIK3 LKB1->SIK Activates cAMP cAMP PKA PKA cAMP->PKA Activates PKA->SIK Inhibits CRTC_p p-CRTC SIK->CRTC_p Phosphorylates HDAC_p p-HDAC (Class IIa) SIK->HDAC_p Phosphorylates HG9101 This compound HG9101->SIK Inhibits p1433_1 14-3-3 CRTC_p->p1433_1 CRTC CRTC CRTC_p->CRTC Dephosphorylation (upon SIK inhibition) p1433_2 14-3-3 HDAC_p->p1433_2 HDAC HDAC (Class IIa) HDAC_p->HDAC Dephosphorylation (upon SIK inhibition) CREB CREB CRTC->CREB Binds MEF2 MEF2 HDAC->MEF2 Binds GeneExp Target Gene Expression (e.g., IL-10) CREB->GeneExp Activates MEF2->GeneExp Regulates

The Core Downstream Signaling Pathways of HG-9-91-01: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-9-91-01 is a potent and highly selective pan-inhibitor of Salt-Inducible Kinases (SIKs), demonstrating significant therapeutic potential in inflammatory diseases and oncology. Its mechanism of action, centered on the competitive inhibition of the ATP-binding site of SIKs, triggers a cascade of downstream signaling events that modulate cellular function in a context-dependent manner. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on the CRTC3/CREB pathway in macrophages, the PI3K/Akt pathway in adipocytes and cancer cells, and the Wnt/β-catenin pathway in breast cancer. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound has emerged as a critical tool for elucidating the physiological and pathological roles of the SIK family of kinases (SIK1, SIK2, and SIK3). These kinases are key regulators of various cellular processes, and their inhibition by this compound leads to profound changes in gene expression and cellular phenotype. This guide will explore the primary signaling conduits through which this compound exerts its effects, providing a foundational resource for further investigation and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][3]

Target KinaseIC₅₀ (nM)Assay Type
SIK10.92Cell-free
SIK26.6Cell-free
SIK39.6Cell-free
AMPK4500Cell-free

Table 2: Cellular Activity of this compound [2]

Cellular EffectEC₅₀ (nM)Cell Type
Potentiation of zymosan-induced IL-10 production~200Bone Marrow-Derived Dendritic Cells (BMDCs)

Table 3: Off-Target Kinase Inhibition Profile of this compound [1][2][3]

Off-Target Kinase FamilyNotable Members Inhibited
Src familySrc, Lck, Yes
Tec familyBTK
Receptor Tyrosine KinasesFGFRs, Ephrin receptors

Core Downstream Signaling Pathways

The CRTC3/CREB Pathway in Macrophages

In myeloid cells, particularly macrophages, this compound modulates the inflammatory response by impacting the SIK-CRTC3-CREB signaling axis. SIKs normally phosphorylate and sequester the CREB coactivator, CRTC3, in the cytoplasm. Inhibition of SIKs by this compound leads to the dephosphorylation of CRTC3, its translocation to the nucleus, and subsequent coactivation of CREB-mediated transcription. A primary outcome of this pathway's activation is the potentiation of anti-inflammatory cytokine Interleukin-10 (IL-10) production, while concurrently suppressing pro-inflammatory cytokines.[4][5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HG9101 This compound SIK SIK1/2/3 HG9101->SIK inhibits CRTC3 CRTC3 SIK->CRTC3 phosphorylates CRTC3_P p-CRTC3 CRTC3_P->CRTC3 dephosphorylates 1433 14-3-3 CRTC3_P->1433 binds CRTC3_nuc CRTC3 CRTC3->CRTC3_nuc translocates CREB CREB CRTC3_nuc->CREB co-activates IL10 IL-10 Gene Transcription CREB->IL10 induces G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates HG9101 This compound SIK SIK HG9101->SIK inhibits SIK->beta_catenin potential regulation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates G cluster_workflow Experimental Workflow: In Vitro Kinase Assay start Prepare Assay Plate add_kinase Add Recombinant SIK Enzyme start->add_kinase add_inhibitor Add Serial Dilutions of this compound add_kinase->add_inhibitor add_substrate Add Kinase Substrate and ATP add_inhibitor->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal analyze Calculate IC₅₀ detect_signal->analyze

References

The SIK Inhibitor HG-9-91-01: A Potent Inducer of IL-10 Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The regulation of cytokine production is a cornerstone of immunological research and therapeutic development. Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in maintaining immune homeostasis. The small molecule HG-9-91-01 has emerged as a powerful tool for studying and modulating IL-10 production. This technical guide provides a comprehensive overview of this compound, its mechanism of action in regulating IL-10, and detailed experimental protocols for its use. This compound is a highly selective and potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. By inhibiting SIKs, this compound initiates a signaling cascade that leads to the robust production of IL-10 in immune cells, particularly macrophages and dendritic cells. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SIK pathway to enhance anti-inflammatory responses.

Mechanism of Action: The SIK-CRTC-CREB Signaling Axis

This compound exerts its effects on IL-10 production by targeting the Salt-Inducible Kinases (SIKs). SIKs act as a crucial molecular switch in regulating the activity of CREB-regulated transcription coactivators (CRTCs). In a resting state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm and preventing their nuclear translocation.

Upon inhibition of SIKs by this compound, CRTCs remain dephosphorylated and are free to translocate to the nucleus.[1][2][3] In the nucleus, CRTCs associate with the transcription factor cAMP response element-binding protein (CREB). This CRTC-CREB complex then binds to specific DNA sequences in the promoter region of target genes, including the gene encoding for IL-10, thereby initiating their transcription.[1][2][3][4] The result is a significant increase in the production and secretion of IL-10.[5][6][7][8][9] Notably, there is a strong correlation between the potency of SIK2 inhibition and the enhancement of IL-10 production.[6][7][9]

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli SIK SIK Stimuli->SIK Activates This compound This compound This compound->SIK Inhibits CRTC CRTC SIK->CRTC Phosphorylates CRTC_P CRTC-P CRTC_P->CRTC Dephosphorylation (promoted by This compound) CRTC_nuc CRTC CRTC->CRTC_nuc CRTC_CREB CRTC-CREB Complex CRTC_nuc->CRTC_CREB CREB CREB CREB->CRTC_CREB IL10_Gene IL-10 Gene CRTC_CREB->IL10_Gene Activates Transcription IL10_mRNA IL-10 mRNA IL10_Gene->IL10_mRNA IL10_Protein IL-10 Protein IL10_mRNA->IL10_Protein Translation Anti_inflammatory_effects Anti-inflammatory Effects IL10_Protein->Anti_inflammatory_effects Secreted

Quantitative Data

The inhibitory activity of this compound on SIK isoforms and its effect on IL-10 production have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against SIK Isoforms

TargetIC50 (nM)
SIK10.92[5][6][7]
SIK26.6[5][6][7]
SIK39.6[5][6][7]

Table 2: Potentiation of IL-10 Production by this compound

Cell TypeStimulusThis compound ConcentrationEffect on IL-10Reference
Bone Marrow-Derived Dendritic Cells (BMDCs)Zymosan~200 nM (EC50)Concentration-dependent potentiation[6][7][9]
MacrophagesLipopolysaccharide (LPS)500 nMIncreased IL-10 production[5]
Colonic Macrophages (in vivo)TNBS-induced colitis3, 10, or 30 mg/kgEnhanced IL-10 expression[10]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

Cell TypeStimulusThis compound ConcentrationEffect on Pro-inflammatory CytokinesReference
MacrophagesLPS500 nMGreatly suppressed secretion[5]
Colonic Macrophages (in vivo)TNBS-induced colitis3, 10, or 30 mg/kgDownregulated IL-12 and TNF-α levels[10]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on IL-10 production.

In Vitro Treatment of Macrophages with this compound and LPS Stimulation

This protocol describes the treatment of macrophages with this compound followed by stimulation with lipopolysaccharide (LPS) to measure cytokine production.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-10 and other cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare working solutions of this compound in complete culture medium. A final concentration of 500 nM is recommended.[5] An equivalent volume of DMSO should be used as a vehicle control.

  • Remove the old medium from the cells and add the medium containing this compound or DMSO.

  • Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.[5]

  • LPS Stimulation: Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL is commonly used.[5]

  • Add the LPS solution to the wells (except for the unstimulated control wells).

  • Incubate the cells for up to 24 hours.[5]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the culture supernatants and store them at -80°C until cytokine analysis.

  • Cytokine Measurement: Measure the concentration of IL-10 and other cytokines in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Seed Macrophages adhere Adhere Overnight start->adhere treat Treat with this compound (500 nM) or DMSO for 1h adhere->treat stimulate Stimulate with LPS (100 ng/mL) for up to 24h treat->stimulate collect Collect Supernatants stimulate->collect analyze Measure Cytokines (ELISA) collect->analyze

RNA Extraction and Quantitative PCR (qPCR) for IL-10 mRNA

This protocol details the measurement of IL-10 gene expression following treatment with this compound.

Materials:

  • Cells treated as described in Protocol 3.1

  • RNA extraction kit (e.g., RNeasy Micro Kit)

  • cDNA synthesis kit (e.g., iScript cDNA synthesis kit)

  • qPCR master mix (e.g., SsoFast EvaGreen Supermix)

  • Primers for IL-10 and a housekeeping gene (e.g., 18S or GAPDH)

Procedure:

  • Cell Lysis: After the desired stimulation time, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

  • RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for IL-10 and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the IL-10 gene using the Pfaffl method, normalizing to the expression of the housekeeping gene.[5]

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of SIKs in regulating IL-10 production and inflammation. Its high potency and selectivity make it an ideal candidate for in vitro and potentially in vivo studies aimed at modulating the immune response. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of SIK inhibition in inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety of this compound and other SIK inhibitors.

References

Unveiling the Off-Target Landscape of HG-9-91-01: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HG-9-91-01 has emerged as a potent, ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with nanomolar efficacy against SIK1, SIK2, and SIK3.[1][2][3][4][5][6][7][8][9] This inhibitor has become a valuable tool in dissecting the roles of SIKs in various physiological and pathological processes. However, a thorough understanding of its kinase selectivity is paramount for the accurate interpretation of experimental results and for guiding its potential therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its target profile and the workflows used for its characterization.

Core Target and Off-Target Profile

This compound demonstrates high potency for the SIK family of kinases. Its inhibitory activity is most pronounced against SIK1, followed by SIK2 and SIK3. The mechanism of action involves targeting the ATP-binding site of these kinases.[4]

Beyond its intended targets, this compound has been shown to interact with a number of other kinases. This off-target activity is primarily directed towards protein tyrosine kinases that possess a threonine residue at the "gatekeeper" position within the ATP-binding pocket.[1][2] In contrast, it does not significantly inhibit other members of the AMPK-related kinase subfamily, which typically have a larger gatekeeper residue (methionine or leucine).[2][5]

Quantitative Analysis of Kinase Inhibition

The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-target kinases.

Kinase TargetIC50 (nM)Kinase FamilyNotes
SIK1 0.92 CAMKPrimary Target[1][2][3][4][10]
SIK2 6.6 CAMKPrimary Target[1][2][3][4]
SIK3 9.6 CAMKPrimary Target[1][2][3][4]
NUAK2145CAMKOff-Target[10]
Src-Src FamilyIdentified as an off-target.[1][2][4] At 1 µM, this compound potently inhibits Src with less than 4% activity remaining.[6]
Lck-Src FamilyIdentified as an off-target.[1][2]
Yes-Src FamilyIdentified as an off-target.[1][2]
BTK-Tec FamilyIdentified as an off-target.[1][2][4]
FGF Receptors-Receptor Tyrosine KinaseIdentified as an off-target family.[1][2][4]
Ephrin Receptors-Receptor Tyrosine KinaseIdentified as an off-target family.[1][2][4]

Note: The absence of a specific IC50 value indicates that while the kinase has been identified as an off-target, quantitative inhibition data was not available in the reviewed literature.

Signaling Pathway Context

To visualize the primary and off-target interactions of this compound, the following diagram illustrates its position within the broader kinase signaling landscape.

HG_9_91_01_Targets cluster_primary Primary Targets (SIK Family) cluster_off_target Known Off-Targets SIK1 SIK1 (IC50: 0.92 nM) SIK2 SIK2 (IC50: 6.6 nM) SIK3 SIK3 (IC50: 9.6 nM) Src Src Family (Src, Lck, Yes) BTK BTK FGFR FGF Receptors EphR Ephrin Receptors NUAK2 NUAK2 (IC50: 145 nM) Inhibitor This compound Inhibitor->SIK1 Inhibitor->SIK2 Inhibitor->SIK3 Inhibitor->Src Inhibitor->BTK Inhibitor->FGFR Inhibitor->EphR Inhibitor->NUAK2

Caption: Primary and known off-target kinases of this compound.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibition profiles, such as those for this compound, typically involves in vitro biochemical assays. While the specific protocols used for generating all the data on this compound are not exhaustively detailed in a single source, the following represents a generalized, yet detailed, methodology based on standard practices in the field for determining the IC50 of a kinase inhibitor.

Generalized In Vitro Kinase Assay Protocol (Biochemical)

This protocol outlines the key steps for measuring the inhibitory activity of a compound against a purified kinase.

1. Reagents and Materials:

  • Kinase: Purified, recombinant kinase of interest.
  • Substrate: A specific peptide or protein substrate for the kinase.
  • ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-labeled, depending on the detection method.
  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), and other components to ensure optimal kinase activity.
  • Detection Reagent: Dependent on the assay format (e.g., scintillation cocktail for radiometric assays, specific antibodies for ELISA-based methods, or fluorescent reagents for fluorescence polarization or TR-FRET assays).
  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

2. Assay Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the kinase assay buffer. A vehicle control (e.g., DMSO) is also included.
  • Reaction Mixture Preparation: The kinase and its substrate are pre-incubated in the kinase assay buffer in the wells of the microplate.
  • Inhibitor Addition: The serially diluted this compound or vehicle control is added to the reaction mixture and incubated for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the kinase.
  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.
  • Reaction Incubation: The reaction is allowed to proceed for a predetermined time, ensuring that the reaction remains within the linear range of product formation.
  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a capture membrane.
  • Detection and Quantification: The amount of phosphorylated substrate is measured.
  • Radiometric Assay: The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
  • Fluorescence-Based Assays (TR-FRET, FP): Changes in fluorescence signal are measured using a plate reader with the appropriate filters.
  • Luminescence-Based Assays (e.g., Kinase-Glo®): The amount of remaining ATP is quantified, which is inversely proportional to kinase activity.

3. Data Analysis:

  • The raw data (e.g., counts per minute, fluorescence intensity) is converted to percentage of inhibition relative to the vehicle control.
  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Workflow for Off-Target Kinase Profiling

The identification of the off-target profile of a kinase inhibitor is a critical step in its development and characterization. The following diagram illustrates a typical experimental workflow.

Kinase_Profiling_Workflow A Compound Synthesis and Purification (this compound) B Primary Target Assay (e.g., against SIK1, SIK2, SIK3) A->B C Broad Kinome Screen (Large panel of kinases, e.g., >400) A->C G Selectivity Profile Generation and Reporting B->G D Data Analysis: Identification of Potential Hits (% Inhibition > Threshold) C->D E Hit Validation: IC50 Determination for Confirmed Off-Targets D->E F Cellular Assays to Assess On- and Off-Target Effects in a Biological Context E->F E->G F->G

Caption: A typical workflow for identifying and validating off-target kinases.

Conclusion

This compound is a highly potent inhibitor of the SIK kinase family. While it exhibits a degree of selectivity, it is crucial for researchers to be aware of its off-target activities, particularly against Src family kinases, BTK, and certain receptor tyrosine kinases. The provided data and methodologies in this guide are intended to aid in the design of experiments and the interpretation of results when using this compound. For critical applications, it is recommended to use complementary approaches, such as structurally distinct inhibitors or genetic methods, to confirm that the observed biological effects are indeed mediated by the inhibition of SIKs. As with any small molecule inhibitor, a comprehensive understanding of its full kinase interaction profile is essential for its effective and appropriate use in research and drug development.

References

A Technical Guide to the Inhibition of Src Family Kinases by HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the compound HG-9-91-01, focusing on its inhibitory activity against Src Family Kinases (SFKs). While primarily recognized as a potent pan-inhibitor of Salt-Inducible Kinases (SIKs), this compound exhibits significant off-target activity against several protein tyrosine kinases, including key members of the Src family. This guide details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction and Mechanism of Action

This compound is a small molecule inhibitor originally developed for its high potency against the three isoforms of Salt-Inducible Kinase (SIK1, SIK2, and SIK3).[1][2][3][4][5] Its mechanism of action involves targeting the highly conserved ATP-binding site of the kinase domain.[2][5] Notably, the compound's efficacy is enhanced by its interaction with a small, adjacent hydrophobic pocket.[2][5]

The selectivity of this compound is largely dictated by the nature of the "gatekeeper" residue within the ATP-binding pocket. It potently inhibits kinases that possess a small threonine residue at this position, a characteristic feature of SIKs.[1][2][4][6] This structural feature is shared by several other kinase families, leading to predictable off-target activities. The Src Family Kinases, including Src, Lck, and Yes, also possess a threonine gatekeeper residue and are consequently inhibited by this compound.[1][2][4][6] In contrast, members of the closely related AMPK subfamily of kinases feature a larger hydrophobic residue (methionine or leucine) at the gatekeeper position, rendering them insensitive to the compound.[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), determined through in vitro biochemical assays.

Primary Targets: Salt-Inducible Kinases (SIKs)

The compound shows nanomolar potency against all three SIK isoforms.

Target KinaseIC50 (nM)
SIK10.92
SIK26.6
SIK39.6
(Data sourced from multiple consistent reports)[1][2][3][4][6]
Off-Target Activity: Src Family Kinases (SFKs)

This compound is confirmed to be active against several members of the Src Family Kinases.[1][6][7] However, specific IC50 values for these interactions are not consistently reported in publicly available literature. A kinase panel screening indicated that at a concentration of 100 nM, this compound inhibited SFKs to a similar extent as its primary SIK targets.[7]

Target KinaseIC50 (nM)
SrcNot Reported in Cited Literature
LckNot Reported in Cited Literature
YesNot Reported in Cited Literature
(Qualitative inhibition confirmed)[1][6][7]

Experimental Protocols

The following sections detail generalized, representative protocols for assessing the inhibitory activity of compounds like this compound against Src kinases, both in biochemical and cellular contexts.

In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This protocol describes a non-radioactive, high-throughput method to determine the IC50 of an inhibitor against a purified kinase by measuring ADP production.

Objective: To quantify the dose-dependent inhibition of purified Src kinase by this compound.

Principle: The kinase reaction consumes ATP, producing ADP. The amount of ADP generated is proportional to kinase activity. An ADP-detecting reagent, often involving a coupled enzyme system or an ADP-specific antibody, produces a fluorescent signal that can be measured.

Materials:

  • Purified, active recombinant Src kinase.

  • Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1).[8]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8]

  • ATP solution of known concentration.

  • ADP detection kit (e.g., Transcreener® ADP², ADP-Glo™).

  • Microplate reader with fluorescence detection capabilities (e.g., λEx = 535 nm / λEm = 587 nm).

  • 384-well assay plates (low-volume, black).

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Reaction Setup: To each well of the assay plate, add:

    • 2.5 µL of the appropriate this compound dilution or control.

    • 5.0 µL of a solution containing the Src kinase and peptide substrate in kinase buffer.

  • Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for Src).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a fixed period (e.g., 60 minutes).[8] The time should be within the linear range of the reaction.

  • Detection: Stop the reaction and initiate detection by adding 10 µL of the ADP detection reagent, as per the manufacturer's instructions.

  • Readout: Incubate for the recommended time to allow the detection signal to stabilize. Measure the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Subtract the background reading (no-enzyme control) from all other wells.

    • Normalize the data, setting the DMSO-only control as 0% inhibition and a high concentration of a known potent inhibitor (or no-ATP control) as 100% inhibition.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of Src Autophosphorylation

This protocol measures the ability of this compound to inhibit Src activity within a cellular context by quantifying the phosphorylation status of a key tyrosine residue.

Objective: To determine the cellular potency (IC50) of this compound by measuring its effect on Src autophosphorylation at Tyr416 in a relevant cell line.

Principle: The phosphorylation of tyrosine 416 (pY416) in the activation loop of Src is a hallmark of its active state. A reduction in pY416 levels in cells treated with an inhibitor indicates target engagement and inhibition. This can be measured using techniques like Western Blot or a sandwich ELISA.[9]

Materials:

  • A suitable cell line with detectable Src activity (e.g., 4T1 breast cancer cells, or MEFs overexpressing c-Src).[9]

  • Cell culture medium, serum, and supplements.

  • This compound stock solution.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies: Rabbit anti-phospho-Src (pY416) and Mouse anti-total-Src.

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • SDS-PAGE gels and Western Blotting equipment.

  • ECL (Enhanced Chemiluminescence) substrate and imaging system.

  • Alternatively, a sandwich ELISA kit for phospho-Src (pY416).[9]

Procedure:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to approximately 80-90% confluency.

  • Compound Treatment: Prepare a dose-response series of this compound in serum-free or low-serum medium. Aspirate the growth medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Lysis: Place plates on ice, wash cells once with cold PBS, and then add ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-Src (pY416) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.

    • Strip the membrane and re-probe with an antibody for total Src as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-Src and total Src using densitometry software.

    • Calculate the ratio of p-Src to total Src for each treatment condition.

    • Normalize the ratios to the vehicle control (DMSO).

    • Plot the normalized p-Src/total Src ratio against the inhibitor concentration and fit the curve to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

Visualizations created using Graphviz (DOT language) help to clarify complex biological pathways and experimental procedures.

Canonical Src Signaling Pathway

Src kinases are key nodes in signal transduction, typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Once active, Src phosphorylates numerous downstream substrates, influencing critical cellular processes like proliferation, survival, and migration.

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) Src Src RTK->Src Activates Ras Ras/MAPK Pathway Src->Ras Phosphorylates & Activates STAT3 STAT3 Src->STAT3 Phosphorylates & Activates PI3K PI3K/Akt Pathway Src->PI3K Phosphorylates & Activates Migration Migration/ Invasion Src->Migration Proliferation Proliferation/ Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation Ligand Growth Factor Ligand->RTK Binds

A simplified diagram of a canonical Src signaling pathway.
Inhibition of Src Pathway by this compound

This compound acts directly on Src, preventing its activation and the subsequent phosphorylation of its downstream targets, thereby blocking signals for proliferation and migration.

Src_Inhibition_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) Src Src RTK->Src Activates Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Migration Migration/ Invasion Src->Migration Inhibitor This compound Inhibitor->Src Inhibits Proliferation Proliferation/ Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation Ligand Growth Factor Ligand->RTK Binds In_Vitro_Workflow A 1. Prepare Serial Dilution of this compound B 2. Add Inhibitor, Purified Src Kinase, and Peptide Substrate to Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C for 60 min C->D E 5. Add ADP Detection Reagent D->E F 6. Measure Fluorescence E->F G 7. Plot Dose-Response Curve and Calculate IC50 F->G Cellular_Workflow A 1. Plate Cells and Grow to 80% Confluency B 2. Treat Cells with Dose Response of this compound A->B C 3. Lyse Cells and Quantify Protein B->C D 4. Separate Proteins via SDS-PAGE and Transfer to Membrane C->D E 5. Probe with Antibodies (anti-p-Src, anti-Total Src) D->E F 6. Image and Quantify Bands E->F G 7. Normalize Data and Calculate Cellular IC50 F->G

References

Biochemical and cellular assays for HG-9-91-01 activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Biochemical and Cellular Assays for HG-9-91-01 Activity

Introduction

This compound is a potent and selective inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK)-related kinase family and play crucial roles in regulating various physiological processes, including metabolism, inflammation, and development.[4] this compound has emerged as a valuable chemical probe for elucidating the biological functions of SIKs.[5][6] It exerts its inhibitory effect by targeting the ATP-binding site of the kinases.[2][3] This guide provides a comprehensive overview of the key biochemical and cellular assays used to characterize the activity of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Biochemical Assays

Biochemical assays are fundamental for determining the direct inhibitory activity of this compound on its target kinases in a cell-free system. These assays are crucial for quantifying potency (e.g., IC50 values) and selectivity.

In Vitro Kinase Inhibition Assay

The potency of this compound against SIK isoforms is typically measured using in vitro kinase assays. These assays quantify the phosphorylation of a substrate peptide by the purified kinase enzyme in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Caliper-Based Kinase Activity Assay

This protocol is adapted from methods used for measuring the inhibition of purified, recombinant human SIK2.[6]

  • Reaction Components:

    • Purified, recombinant human SIK enzyme (e.g., SIK1, SIK2, or SIK3).

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Assay buffer (containing MgCl2, Brij-35, and DTT).

    • This compound (serially diluted in DMSO).

    • Stop buffer (containing EDTA).

  • Procedure:

    • Prepare a reaction mixture containing the SIK enzyme and the peptide substrate in the assay buffer.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60-90 minutes).

    • Terminate the reaction by adding the stop buffer.

    • The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).

    • The percentage of kinase inhibition is calculated relative to the DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data: Potency and Selectivity

This compound is a pan-SIK inhibitor, demonstrating high potency against all three SIK isoforms.[2][3][5] Its selectivity has been profiled against a panel of other kinases. While highly selective against the AMPK-related kinase subfamily, it does inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper position.[1][3]

Target IC50 (nM) Assay Type Reference
SIK10.92Cell-free kinase assay[1][2][3]
SIK26.6Cell-free kinase assay[1][2][3]
SIK39.6Cell-free kinase assay[1][2][3]
AMPK4500Cell-free assay[1]
NUAK2145Not specified[7]
Off-Target Kinases Inhibited
Src family members (Src, Lck, Yes)
BTK
FGF receptors
Ephrin receptors

Table 1: Biochemical potency and selectivity of this compound.

Cellular Assays

Cellular assays are essential for evaluating the effects of this compound in a biological context. These assays measure the downstream consequences of SIK inhibition in various cell types.

Macrophage and Dendritic Cell Activation Assays

A key cellular effect of SIK inhibition is the modulation of the immune response, particularly the production of cytokines by macrophages and dendritic cells.[2][8]

Experimental Protocol: Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the treatment of macrophages to measure the effect of this compound on cytokine production following stimulation with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[3]

  • Cell Culture:

    • Differentiate bone marrow cells from mice into macrophages (BMDMs) using M-CSF.

    • Plate the BMDMs in appropriate culture plates.

  • Treatment and Stimulation:

    • Pre-treat the BMDMs with this compound (e.g., 500 nM) or DMSO for 1 hour.[3]

    • Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a specified duration (e.g., 18-24 hours).[3]

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines (e.g., IL-10, TNF-α, IL-6, IL-12) using methods such as ELISA, Cytometric Bead Array (CBA), or Luminex assays.[6]

  • Gene Expression Analysis (Optional):

    • Lyse the cells to extract RNA.

    • Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression levels of cytokine genes.[3] The relative expression of each gene can be calculated from Ct values and normalized against a housekeeping gene (e.g., 18S or GAPDH RNA).[3]

CRTC Phosphorylation and Localization

SIKs phosphorylate and regulate the subcellular localization of CREB-regulated transcription coactivators (CRTCs).[4] Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTCs.

Experimental Protocol: Western Blotting for CRTC/HDAC Phosphorylation

This protocol is used to detect changes in the phosphorylation status of SIK substrates like CRTCs or histone deacetylases (HDACs).[6]

  • Cell Treatment and Lysis:

    • Treat cells (e.g., BMDMs or 3T3-L1 adipocytes) with this compound for the desired time.[1][6]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-HDAC5 Ser259) and the total protein as a loading control.[6]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.[6]

Quantitative Data: Cellular Activity

The cellular activity of this compound is characterized by its effects on various signaling pathways and cellular functions.

Cellular Effect Cell Type Metric Value Reference
Potentiation of IL-10 productionZymosan-stimulated BMDCsEC50~200 nM[1]
Suppression of pro-inflammatory cytokinesLPS-stimulated macrophages--[3][4]
Increased glucose productionNot specified-Dose-dependent[1]
Reduced osteoclast differentiationRAW264.7 cells--[8]

Table 2: Cellular activities of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound and the design of experiments.

SIK_Signaling_Pathway GPCR GPCR Activation (e.g., Glucagon) cAMP ↑ cAMP GPCR->cAMP activates PKA PKA cAMP->PKA activates SIK SIK1/2/3 PKA->SIK inhibits (phosphorylation) LKB1 LKB1 LKB1->SIK activates (phosphorylation) CRTC CRTCs (Cytoplasm) SIK->CRTC phosphorylates CRTC_P p-CRTCs (Cytoplasm) CRTC_Nuc CRTCs (Nucleus) CRTC->CRTC_Nuc Dephosphorylation & Nuclear Translocation CRTC_P->CRTC Sequesters in cytoplasm CREB CREB CRTC_Nuc->CREB co-activates Gene Gene Transcription (e.g., IL-10, Gluconeogenesis) CREB->Gene activates HG99101 This compound HG99101->SIK inhibits Cellular_Assay_Workflow cluster_analysis Downstream Analysis start Start: Culture Cells (e.g., BMDMs) pretreat Pre-treat with This compound or DMSO start->pretreat stimulate Stimulate with Agonist (e.g., LPS) pretreat->stimulate incubate Incubate (e.g., 18-24 hours) stimulate->incubate collect Collect Supernatant and/or Lyse Cells incubate->collect elisa ELISA / CBA (Cytokine Protein) collect->elisa qpcr RT-qPCR (Cytokine mRNA) collect->qpcr western Western Blot (Protein Phosphorylation) collect->western end End: Data Analysis elisa->end qpcr->end western->end Macrophage_Polarization_Effect Macrophage Macrophage TLR TLR Stimulation (e.g., LPS) SIK SIK Activity TLR->SIK leads to CRTC CRTC Dephosphorylation Nuclear Translocation SIK->CRTC inhibits ProInflammatory ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) SIK->ProInflammatory promotes HG99101 This compound HG99101->SIK inhibits AntiInflammatory ↑ Anti-inflammatory Cytokine (IL-10) CRTC->AntiInflammatory promotes

References

Methodological & Application

Application Notes: Utilizing HG-9-91-01 for Dendritic Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-9-91-01 is a potent and highly selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] It demonstrates significant inhibitory activity against all three SIK isoforms: SIK1, SIK2, and SIK3.[3][4] In the context of immunology, particularly concerning dendritic cells (DCs), this compound has emerged as a valuable tool for modulating immune responses. Its primary effect is to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while suppressing the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.[1][3] This targeted immunomodulatory activity makes this compound a key compound for studying DC function and developing therapeutic strategies for inflammatory diseases.

Mechanism of Action

This compound exerts its effects by inhibiting SIKs, which are crucial negative regulators of the CREB-regulated transcription coactivator (CRTC) family. In resting or stimulated DCs, SIKs phosphorylate CRTC3, leading to its sequestration in the cytoplasm. By inhibiting SIKs, this compound prevents this phosphorylation, allowing CRTC3 to translocate to the nucleus.[5][6] In the nucleus, CRTC3 acts as a coactivator for the transcription factor CREB (cAMP response element-binding protein), driving the expression of target genes, most notably IL10.[6] This targeted inhibition leads to a significant increase in IL-10 production, a key cytokine for immune regulation and tolerance.[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR4 SIK SIK1/2/3 TLR->SIK Activates CRTC3_P CRTC3-P (Inactive) SIK->CRTC3_P Phosphorylates (Inactivates) CRTC3 CRTC3 (Active) CRTC3_P->CRTC3 Dephosphorylation (enabled by SIK inhibition) CREB CREB CRTC3->CREB Translocates to Nucleus & Binds to CREB HG9 This compound HG9->SIK Inhibits IL10_Gene IL10 Gene CREB->IL10_Gene Activates Transcription IL10_mRNA IL-10 mRNA IL10_Gene->IL10_mRNA IL-10 Protein\n(Secreted) IL-10 Protein (Secreted) IL10_mRNA->IL-10 Protein\n(Secreted) Translation LPS LPS LPS->TLR Stimulation

Caption: this compound Signaling Pathway in Dendritic Cells.

Data Presentation

Inhibitory Activity of this compound
TargetIC₅₀ Value
SIK10.92 nM
SIK26.6 nM
SIK39.6 nM
AMPK4.5 µM
Data sourced from cell-free assays.[3][4][7]
Effects on Cytokine Production in Dendritic Cells
CytokineEffect of this compound TreatmentNotes
IL-10Significantly Increased EC₅₀ of ~200 nM for zymosan-induced IL-10 production in BMDCs.[1][7]
TNF-αSuppressed Pro-inflammatory cytokine secretion is greatly suppressed.[1][3]
IL-6Suppressed Pro-inflammatory cytokine secretion is greatly suppressed.[3]
IL-12Suppressed Pro-inflammatory cytokine secretion is greatly suppressed.[1]
IL-1βSuppressed Pro-inflammatory cytokine secretion is greatly suppressed.[1]
Effects observed in mouse bone marrow-derived dendritic cells (BMDCs) or human macrophages stimulated with agents like LPS or zymosan.[1][3]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on dendritic cells.

Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the in vitro differentiation of BMDCs from mouse bone marrow progenitor cells.[8][9]

Materials and Reagents:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • 70% Ethanol

  • Sterile Phosphate Buffered Saline (PBS)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), 20 ng/mL

  • 70 µm cell strainers

  • Sterile dissecting tools

Procedure:

  • Euthanize mice and sterilize hind legs with 70% ethanol.

  • Aseptically dissect the femurs and tibias and remove surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 26-gauge needle and syringe.

  • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.

  • Plate the cells in non-tissue culture-treated petri dishes at a concentration of 2 x 10⁶ cells per 10 mL of complete RPMI-1640 medium containing 20 ng/mL of murine GM-CSF.[9]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • On day 3, add 10 mL of fresh medium containing 20 ng/mL GM-CSF to each plate.[9]

  • On day 6, gently collect the non-adherent and loosely adherent cells. These are immature BMDCs.

  • Re-plate the immature BMDCs in fresh medium for subsequent experiments.

Protocol 2: DC Stimulation Assay with this compound

This protocol details the treatment of BMDCs with this compound followed by stimulation to assess cytokine production.

Materials and Reagents:

  • Differentiated BMDCs (from Protocol 1)

  • This compound (stock solution in DMSO)

  • TLR agonist (e.g., Lipopolysaccharide (LPS) at 100 ng/mL, Zymosan at 10 µg/mL, or Pam3CSK4 at 1 µg/mL)[3]

  • Vehicle control (DMSO)

  • Complete RPMI-1640 medium

  • 96-well tissue culture plates

Procedure:

  • Seed the BMDCs in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 200 µL of complete medium and allow them to adhere for 2-4 hours.

  • Prepare serial dilutions of this compound in complete medium. A typical final concentration for maximal IL-10 induction is around 500 nM.[3]

  • Pre-treat the cells by adding the desired concentrations of this compound or an equivalent volume of DMSO (vehicle control) to the appropriate wells.

  • Incubate for 1 hour at 37°C.[3]

  • Stimulate the cells by adding a TLR agonist (e.g., 100 ng/mL LPS).[3] Include an unstimulated control group (treated with vehicle only) and a stimulated control group (treated with vehicle + TLR agonist).

  • Incubate the plate for 18-24 hours at 37°C.[3]

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis (Protocol 3) and/or lyse the remaining cells for RNA extraction and gene expression analysis.

Protocol 3: Analysis of Cytokine Production by ELISA

This protocol provides a general guideline for quantifying cytokine levels in the collected cell culture supernatants.

Materials and Reagents:

  • Cell culture supernatants (from Protocol 2)

  • Commercially available ELISA kit for the cytokine of interest (e.g., mouse IL-10, mouse TNF-α)

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody.

  • Add standards and the collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add a detection antibody.

  • Add a substrate solution to develop the colorimetric reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.

Experimental Workflow Visualization

G A 1. Isolate Bone Marrow Progenitors from Mice B 2. Differentiate into BMDCs (7-8 days with GM-CSF) A->B C 3. Seed Immature BMDCs in 96-well Plates B->C D 4. Pre-treat with this compound or Vehicle (1 hour) C->D E 5. Stimulate with TLR Agonist (e.g., LPS) D->E F 6. Incubate for 18-24 hours E->F G 7. Harvest Supernatant & Cell Lysate F->G H 8a. Analyze Cytokine Secretion (ELISA) G->H I 8b. Analyze Gene Expression (qPCR) G->I

Caption: Workflow for Dendritic Cell Stimulation Assay using this compound.

References

Application Notes: HG-9-91-01 Treatment for In Vitro Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction HG-9-91-01 is a potent, ATP-competitive, and highly selective pan-inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK)-related kinase subfamily and have emerged as critical regulators of inflammatory responses, particularly in macrophages and dendritic cells.[3][4][5] By inhibiting SIKs, this compound modulates the balance between pro-inflammatory and anti-inflammatory pathways, making it a valuable chemical probe for studying inflammation and a potential starting point for therapeutic development in inflammatory and autoimmune diseases.[3][6] These notes provide detailed data, protocols, and the mechanism of action for using this compound in in vitro inflammation models.

Mechanism of Action this compound potently inhibits SIKs by targeting both the ATP-binding site and an adjacent small hydrophobic pocket created by a threonine "gatekeeper" residue.[1][5] In macrophages, SIKs typically phosphorylate and inactivate the CREB-regulated transcription coactivator 3 (CRTC3), sequestering it in the cytoplasm.[3][4][7]

Inhibition of SIKs by this compound prevents the phosphorylation of CRTC3.[3] This allows CRTC3 to translocate to the nucleus, where it co-activates the transcription factor CREB (cAMP response element-binding protein).[7] The activation of CREB-dependent gene transcription leads to a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3] Concurrently, this pathway shift suppresses the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][4] This mechanism effectively promotes the conversion of classically activated (M1) macrophages to a more regulatory, anti-inflammatory (M2-like) phenotype.[3]

SIK_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Inflammatory Stimuli TLR TLR LPS->TLR SIKs SIK1/2/3 TLR->SIKs activates CRTC3 CRTC3 (Active) SIKs->CRTC3 phosphorylates HG9 This compound HG9->SIKs inhibits CRTC3_P CRTC3-P (Inactive) CRTC3_P->CRTC3 dephosphorylation CRTC3_N CRTC3 CRTC3->CRTC3_N Translocation CREB CREB IL10 IL-10 Gene (Anti-inflammatory) CREB->IL10 upregulates TNF TNF-α/IL-6 Genes (Pro-inflammatory) CREB->TNF downregulates CRTC3_N->CREB co-activates

Caption: this compound inhibits SIKs, leading to CRTC3 activation and a shift toward anti-inflammatory gene expression.

Quantitative Data

Inhibitory Activity of this compound

The tables below summarize the inhibitory potency of this compound against SIK isoforms and its effect on cytokine production in vitro.

TargetIC₅₀ (Cell-free assay)Reference
SIK10.92 nM[1][2][3]
SIK26.6 nM[1][2][3]
SIK39.6 nM[1][2][3]
Effect on Cytokine Production in Macrophages
Cell TypeInflammatory StimulusThis compound Conc.EffectReference
Bone Marrow-Derived Macrophages (BMDMs)LPS (100 ng/mL)500 nMGreatly suppressed TNF-α, IL-6, IL-12p40 secretion[1][4]
Bone Marrow-Derived Macrophages (BMDMs)LPS (100 ng/mL)500 nMIncreased IL-10 production[1][3]
Bone Marrow-Derived Dendritic Cells (BMDCs)Zymosan~200 nM (EC₅₀)Potentiated IL-10 production[2][8]
RAW 264.7 MacrophagesLPSNot specifiedBlocked production of TNF-α, IL-6, and IL-1β[4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages to Assess Cytokine Production

This protocol details the treatment of primary macrophages with this compound followed by inflammatory stimulation to measure changes in cytokine profiles.

Materials:

  • This compound (e.g., Selleck Chemicals, MedChemExpress)

  • DMSO (Vehicle control)

  • Bone Marrow-Derived Macrophages (BMDMs) or other suitable macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Pam3CSK4, R837)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (ELISA/Bio-Plex kits, RNeasy Kit for RNA, lysis buffer for protein)

Procedure:

  • Cell Seeding: Plate macrophages in appropriate well plates (e.g., 24-well or 96-well plates) at a density that allows for overnight adherence and ensures they are sub-confluent at the time of the experiment. Culture overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare working solutions in complete culture medium. The final DMSO concentration in all wells, including vehicle controls, should be consistent and low (e.g., ≤0.1%).

  • Pre-treatment: Remove the old medium from the cells. Add the medium containing the desired concentration of this compound (a typical effective range is 100-500 nM) or an equivalent volume of DMSO for vehicle controls.[1][9]

  • Incubation: Incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO₂.[1]

  • Inflammatory Stimulation: Without removing the inhibitor-containing medium, add the inflammatory stimulus. For example, add LPS to a final concentration of 100 ng/mL.[1][10]

  • Incubation Post-Stimulation: Incubate the cells for a specified duration depending on the desired readout (e.g., 4-6 hours for gene expression, 18-24 hours for cytokine secretion).[1]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (e.g., via ELISA or Bio-Plex assay). Store at -80°C until analysis.

    • Cell Lysate (RNA): Wash cells with cold PBS. Lyse cells directly in the well using an appropriate buffer (e.g., RLT buffer from an RNeasy kit) for RNA extraction and subsequent qPCR analysis of target genes (e.g., Il10, Tnf, Il6).[1]

    • Cell Lysate (Protein): Wash cells with cold PBS. Lyse cells with an appropriate lysis buffer for protein extraction and subsequent Western blot analysis (e.g., to check phosphorylation status of CRTC3 or CREB).[1]

Experimental_Workflow cluster_analysis 6. Sample Collection & Analysis cluster_downstream A 1. Culture Macrophages in multi-well plates B 2. Prepare this compound and DMSO control dilutions A->B C 3. Pre-treat cells for 1 hour (e.g., 500 nM this compound) B->C D 4. Add inflammatory stimulus (e.g., 100 ng/mL LPS) C->D E 5. Incubate for 4-24 hours D->E F Supernatant (Cytokines) E->F G Cell Pellet (RNA/Protein) E->G H ELISA / Bio-Plex F->H I qPCR G->I J Western Blot G->J

Caption: Workflow for assessing the effect of this compound on macrophage cytokine production.

Key Considerations and Selectivity

  • Optimal Concentration: A concentration range of 100-500 nM is recommended for cellular assays to achieve potent SIK inhibition while minimizing potential off-target effects.[9] The EC₅₀ for IL-10 potentiation in BMDCs was found to be ~200 nM.[2]

  • Off-Target Activities: While highly selective against other AMPK-family kinases, this compound has been shown to inhibit several other protein tyrosine kinases that possess a threonine gatekeeper residue. These include members of the Src family (Src, Lck, Yes), BTK, and FGF/Ephrin receptors.[1][2][3] Researchers should be aware of these potential off-targets when interpreting results, especially at higher concentrations (>1 µM).[8][9]

  • In Vivo Use: this compound is rapidly degraded by mouse liver microsomes and is over 99% serum-bound, making it unsuitable for direct systemic administration in animal models.[1] However, it has been used successfully in murine colitis models via local administration.[7] For systemic in vivo studies, other SIK inhibitors like YKL-05-099 may be more appropriate.[5]

  • Controls: Always include a vehicle-only (DMSO) control to account for any effects of the solvent. A positive control, such as Prostaglandin E2 (PGE₂), which also elevates IL-10, can be useful.[2]

References

Application Notes: HG-9-91-01 as a Tool Compound for Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HG-9-91-01 is a potent and highly selective, cell-permeable pan-inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] Initially explored for its role in inflammatory and autoimmune diseases, this compound is emerging as a valuable tool compound for cancer research.[4][5] Its mechanism of action, centered on the modulation of transcriptional pathways that control immune cell function, provides a powerful means to investigate the tumor microenvironment (TME). Specifically, its ability to alter macrophage polarization and cytokine production allows researchers to probe the interplay between tumor cells and the innate immune system.[1][4]

Mechanism of Action

The primary targets of this compound are the SIK isoforms 1, 2, and 3.[6] SIKs are members of the AMP-activated protein kinase (AMPK)-related kinase subfamily and act as key regulators of gene transcription through the phosphorylation of CREB-regulated transcription coactivators (CRTCs).[4][7]

In a basal state, SIKs phosphorylate CRTCs, leading to their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm. This prevents them from co-activating the transcription factor CREB. By inhibiting SIK activity, this compound prevents the phosphorylation of CRTCs.[8] Unphosphorylated CRTCs are then free to translocate into the nucleus, where they bind to CREB on CRE (cAMP response element) promoter regions, driving the expression of target genes.[8] A key outcome of this process in immune cells, such as macrophages, is the potentiation of anti-inflammatory cytokine production, particularly Interleukin-10 (IL-10), and the suppression of pro-inflammatory cytokines like TNF-α and IL-12.[9][10]

Applications in Cancer Research

The utility of this compound in oncology research is primarily focused on dissecting the role of SIK signaling in the tumor microenvironment.

  • Modulation of Macrophage Polarization: The TME is often infiltrated by tumor-associated macrophages (TAMs), which can exhibit pro-tumoral (M2-like) or anti-tumoral (M1-like) phenotypes. This compound can be used to study the transition between these states by promoting an anti-inflammatory, regulatory phenotype through the induction of IL-10.[1][4]

  • Investigation of Immune Evasion: By enhancing the immunoregulatory functions of myeloid cells, this compound can be used to model and study mechanisms of tumor immune evasion.[10][11]

  • Target Validation: SIK2 has been identified as a potential therapeutic target in ovarian cancer, making this compound a critical tool for validating the downstream effects of SIK2 inhibition in relevant cancer cell lines.[5][11]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target IC50 (Cell-free assay) Notes
SIK1 0.92 nM Potent and highly selective inhibitor.[1][2][6]
SIK2 6.6 nM Potent and highly selective inhibitor.[1][2][6]
SIK3 9.6 nM Potent and highly selective inhibitor.[1][2][6]

| AMPK | 4.5 µM | Over 100-fold more potent against SIKs than AMPK.[2][6] |

Table 2: Off-Target Kinase Inhibition Profile

Target Family Specific Kinases Notes
Src Family Src, Lck, Yes This compound inhibits tyrosine kinases with a threonine gatekeeper residue.[1][2][6]

| Other Tyrosine Kinases | BTK, FGF Receptors, Ephrin Receptors | Inhibition is attributed to the presence of a threonine residue at the gatekeeper site.[1][2][6] |

Table 3: Physicochemical Properties

Property Value
Molecular Formula C32H37N7O3
Molecular Weight 567.7 g/mol [5]

| CAS Number | 1456858-58-4[2] |

Experimental Protocols

Protocol 1: In Vitro Macrophage Treatment and Cytokine Analysis

This protocol describes the treatment of macrophages with this compound to assess its impact on cytokine production following stimulation.

Materials:

  • Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • Lipopolysaccharide (LPS) or other Toll-like receptor (TLR) agonist.

  • Phosphate-Buffered Saline (PBS).

  • Reagents for RNA extraction (e.g., RNeasy Micro Kit) or protein analysis (ELISA kits).

Methodology:

  • Cell Seeding: Plate macrophages in a suitable multi-well plate at a density appropriate for downstream analysis and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with this compound at a final concentration of 0.5 µM - 1 µM.[1][6] Include a vehicle control group treated with an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 1-2 hours at 37°C, 5% CO2.[1][6]

  • Stimulation: Add a TLR agonist (e.g., 100 ng/mL LPS) to the wells to induce an inflammatory response.[1][6]

  • Final Incubation: Incubate for an additional 18-24 hours.[1]

  • Sample Collection:

    • For Cytokine Secretion: Collect the cell culture supernatant and centrifuge to remove debris. Analyze secreted IL-10, TNF-α, etc., using ELISA kits according to the manufacturer's instructions.

    • For Gene Expression: Wash cells with PBS and lyse them directly in the plate for RNA extraction.

Protocol 2: Analysis of CREB-Target Gene Expression via qPCR

This protocol details how to quantify changes in the mRNA levels of CREB target genes (e.g., Il10, Pck1, G6pc) following this compound treatment.[1][2]

Materials:

  • RNA extracted from cells treated as in Protocol 1.

  • cDNA synthesis kit (e.g., iScript cDNA synthesis kit).[1]

  • qPCR master mix (e.g., SsoFast EvaGreen Supermix).[1]

  • Primers for target genes (Il10, etc.) and a housekeeping gene (Gapdh, 18S).[1]

  • qPCR instrument.

Methodology:

  • RNA Quantification and QC: Measure the concentration and purity of the extracted RNA.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit, following the manufacturer's protocol.[1]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

  • Thermal Cycling: Run the qPCR plate on a thermal cycler with an appropriate program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Calculate the relative expression of each target gene using the Pfaffl method or the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.[1]

Visualizations

HG_9_91_01_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 CRTC_P CRTC (Phosphorylated) SIK->CRTC_P P CRTC_P_1433 Inactive CRTC Complex CRTC_P->CRTC_P_1433 CRTC CRTC (Active) CRTC_P->CRTC Dephosphorylation (inhibition of SIK) Prot_1433 14-3-3 Protein Prot_1433->CRTC_P_1433 HG9 This compound HG9->SIK Inhibits CRTC_n CRTC CRTC->CRTC_n Translocation CREB CREB CRTC_n->CREB Co-activates CRE CRE Promoter CREB->CRE Genes Target Gene Transcription (e.g., IL-10) CRE->Genes Drives

Caption: this compound inhibits SIK, preventing CRTC phosphorylation and promoting its nuclear translocation.

Experimental_Workflow cluster_analysis Downstream Analysis start 1. Seed Macrophages (e.g., RAW264.7) pretreat 2. Pre-treat with this compound (or DMSO Vehicle) for 1-2h start->pretreat stimulate 3. Stimulate with LPS (100 ng/mL) for 18-24h pretreat->stimulate collect 4. Collect Supernatant & Lyse Cells stimulate->collect elisa ELISA (for secreted cytokines like IL-10, TNF-α) collect->elisa Supernatant qpcr RNA Extraction -> cDNA -> qPCR (for Il10, Tnf gene expression) collect->qpcr Cell Lysate western Western Blot (for p-CRTC, total CRTC) collect->western Cell Lysate

Caption: Workflow for assessing the effect of this compound on macrophage cytokine production.

References

Application Notes and Protocols: HG-9-91-01 in Neuroscience and Depression Research

Author: BenchChem Technical Support Team. Date: November 2025

A Potent Pan-SIK Inhibitor for Investigating Novel Antidepressant Pathways

Introduction

HG-9-91-01 is a potent and selective inhibitor of salt-inducible kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological processes, including metabolism, inflammation, and neuronal function.[1][2] In the context of neuroscience, particularly in depression research, this compound has emerged as a valuable chemical probe for elucidating the role of the SIK signaling pathway in the pathophysiology of depression and for exploring novel therapeutic strategies.[3][4]

Recent studies have demonstrated that this compound exhibits antidepressant-like effects in preclinical models of depression, such as the chronic unpredictable mild stress (CUMS) model in mice.[3][4] Its mechanism of action is linked to the modulation of the CREB-regulated transcription coactivator 1 (CRTC1)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway in the hippocampus.[3][4] By inhibiting SIKs, this compound promotes the nuclear translocation of CRTC1, leading to the activation of CREB and subsequent upregulation of BDNF, a key neurotrophin involved in neuronal survival, plasticity, and mood regulation.[3][5]

These application notes provide a comprehensive overview of this compound, including its inhibitory activity, key signaling pathways, and detailed protocols for its use in in vitro and in vivo depression research models.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
SIK10.92Cell-free[2][6][7]
SIK26.6Cell-free[2][6][7]
SIK39.6Cell-free[2][6][7]
AMPK4500Cell-free[2][7]

Table 2: Other Kinase Targets of this compound

Target FamilySpecific KinasesNotesReference
Src familySrc, Lck, YesPossess a threonine residue at the gatekeeper site[2][6]
Tec familyBTKPossess a threonine residue at the gatekeeper site[2][6]
Receptor Tyrosine KinasesFGF and Ephrin receptorsPossess a threonine residue at the gatekeeper site[2][6]
RIPK3RIPK3Direct inhibition of kinase activity, independent of SIKs[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Depression Models

HG_9_91_01_Pathway cluster_stress Chronic Stress cluster_inhibition Pharmacological Intervention cluster_cellular Hippocampal Neuron cluster_behavior Behavioral Outcome Stress Chronic Unpredictable Mild Stress (CUMS) SIK2 SIK2 Stress->SIK2 Upregulates HG99101 This compound HG99101->SIK2 Inhibits CRTC1_cyto CRTC1 (Cytoplasm) (Phosphorylated) SIK2->CRTC1_cyto Phosphorylates & Sequesters in Cytoplasm CRTC1_nuc CRTC1 (Nucleus) (Dephosphorylated) CRTC1_cyto->CRTC1_nuc Dephosphorylation & Nuclear Translocation CREB CREB CRTC1_nuc->CREB Co-activates BDNF BDNF Expression CREB->BDNF Increases Transcription Neurogenesis Adult Neurogenesis BDNF->Neurogenesis Promotes Antidepressant Antidepressant-like Effects BDNF->Antidepressant Neurogenesis->Antidepressant

Caption: Signaling pathway of this compound in ameliorating depression-like behaviors.

Experimental Workflow for CUMS Model and this compound Treatment

CUMS_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_behavioral Behavioral Testing cluster_analysis Molecular and Cellular Analysis start Male C57BL/6J Mice cums Chronic Unpredictable Mild Stress (CUMS) (e.g., 4 weeks) start->cums control Control Group (No Stress) start->control treatment_hg This compound Treatment (e.g., Hippocampal Infusion) cums->treatment_hg treatment_vehicle Vehicle Treatment cums->treatment_vehicle control->treatment_vehicle behavior Behavioral Tests (e.g., Sucrose Preference, Forced Swim Test, Tail Suspension Test) treatment_hg->behavior treatment_vehicle->behavior analysis Post-mortem Analysis of Hippocampus: - Western Blotting (SIK2, CRTC1, CREB, BDNF) - Immunofluorescence (Neurogenesis) - Co-immunoprecipitation behavior->analysis

Caption: Experimental workflow for investigating this compound effects in a CUMS mouse model.

Experimental Protocols

In Vivo Chronic Unpredictable Mild Stress (CUMS) Model

This protocol is based on methodologies described for inducing depression-like phenotypes in mice.[3][4]

1. Animals:

  • Species: Male C57BL/6J mice.[3]

  • Age: 8-10 weeks old at the start of the experiment.

  • Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-h light/dark cycle. Provide food and water ad libitum, except during specific stress periods.

2. CUMS Procedure (Duration: 4-6 weeks):

  • Expose mice to a series of mild, unpredictable stressors. The sequence of stressors should be varied daily to prevent habituation.

  • Example Stressors:

    • Food deprivation (24 h)

    • Water deprivation (24 h)

    • Cage tilt (45°) (12 h)

    • Wet bedding (12 h)

    • Stroboscopic illumination (12 h)

    • Reversal of light/dark cycle

    • Forced swimming (5 min in 25°C water)

    • Tail suspension (5 min)

3. This compound Administration:

  • Route of Administration: Stereotactic infusion into the hippocampus is a targeted approach.[3] Intraperitoneal (i.p.) injection is an alternative for systemic administration.

  • Dosage (for i.p. injection): Doses ranging from 3 to 30 mg/kg/day have been used in other inflammatory models and can be adapted.[9] Dose-response studies are recommended.

  • Vehicle: A suitable vehicle for i.p. injection is olive oil.[9] For intra-hippocampal infusion, dissolve in an appropriate buffer (e.g., saline with a low percentage of DMSO).

  • Treatment Period: Administer this compound during the final 1-2 weeks of the CUMS protocol.

4. Behavioral Assessments:

  • Perform behavioral tests after the CUMS and treatment period.

  • Sucrose Preference Test (Anhedonia):

    • Acclimatize mice to two bottles, one with water and one with 1% sucrose solution.

    • After a period of food and water deprivation, present the two bottles for 24 hours.

    • Measure the consumption of each liquid.

    • Calculate sucrose preference as (sucrose intake / total fluid intake) x 100%.

  • Forced Swim Test (Behavioral Despair):

    • Place the mouse in a cylinder of water (25°C) from which it cannot escape.

    • Record the total duration of immobility over a 6-minute period.

  • Tail Suspension Test (Behavioral Despair):

    • Suspend the mouse by its tail using adhesive tape.

    • Record the total duration of immobility over a 6-minute period.

5. Molecular and Cellular Analysis:

  • Following behavioral testing, euthanize the animals and dissect the hippocampus.

  • Western Blotting: Analyze the protein levels of SIK2, phosphorylated and total CRTC1, phosphorylated and total CREB, and BDNF.

  • Immunofluorescence: Stain hippocampal sections for markers of adult neurogenesis (e.g., BrdU, DCX) to assess cell proliferation and differentiation.

  • Co-immunoprecipitation: Investigate the interaction between SIK2 and CRTC1.

In Vitro Macrophage Stimulation Assay

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[6]

1. Cell Culture:

  • Cell Line: Murine macrophage cell line (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

2. This compound Treatment and Stimulation:

  • Seed macrophages in appropriate culture plates.

  • Pre-treat cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 1 hour.[6]

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a specified duration (e.g., up to 24 hours).[6]

3. Analysis of Cytokine Production:

  • ELISA: Collect the cell culture supernatant and measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using commercially available ELISA kits.

  • qPCR: Extract total RNA from the cells and perform quantitative real-time PCR to analyze the mRNA expression levels of relevant cytokine genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).[6]

Concluding Remarks

This compound is a powerful research tool for investigating the role of the SIK signaling pathway in neuroscience, particularly in the context of depression. Its ability to modulate the CRTC1-CREB-BDNF pathway provides a novel mechanism for exploring antidepressant drug development. The protocols outlined above offer a starting point for researchers to utilize this compound in their studies. As with any experimental work, optimization of concentrations, treatment times, and specific methodologies is recommended for each experimental system. Furthermore, it is important to consider the off-target effects of this compound on other kinases, especially when interpreting results.[2][6]

References

Preparation of HG-9-91-01 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of the potent and selective Salt-Inducible Kinase (SIK) inhibitor, HG-9-91-01, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of this compound in various in vitro and in vivo experimental settings.

Introduction

This compound is a highly selective and potent inhibitor of all three Salt-Inducible Kinase isoforms (SIK1, SIK2, and SIK3) with IC50 values in the low nanomolar range.[1][2][3][4][5] SIKs are members of the AMP-activated protein kinase (AMPK)-related kinase family and play a critical role in regulating inflammatory responses and metabolic pathways. By inhibiting SIKs, this compound has been shown to modulate the activity of downstream targets such as the CREB-regulated transcription coactivator 3 (CRTC3), leading to an increase in the production of the anti-inflammatory cytokine IL-10.[1][2] This makes this compound a valuable tool for research in immunology, inflammation, and metabolic diseases. Proper preparation of a stable and accurate stock solution is the first and a critical step for obtaining reproducible and meaningful experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 567.68 g/mol [1][2][3][5][6]
CAS Number 1456858-58-4[1][2][3][6]
Appearance White to yellow solid[4]
Solubility in DMSO ≥50 mg/mL (88.08 mM) to 250 mg/mL (440.39 mM)[1][3][4]
Insolubility Insoluble in water and ethanol[1]

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the inhibition of Salt-Inducible Kinases (SIKs). The simplified signaling pathway is depicted below.

HG_9_91_01_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Stimulus GPCR GPCR Stimulus->GPCR PKA PKA GPCR->PKA SIK SIK PKA->SIK Inhibits CRTC3_P CRTC3-P (Inactive) SIK->CRTC3_P Phosphorylates CRTC3 CRTC3 (Active) CREB CREB CRTC3->CREB Gene_Expression IL-10 Gene Expression CREB->Gene_Expression HG_9_91_01 HG_9_91_01 HG_9_91_01->SIK Inhibits

Caption: Simplified signaling pathway of this compound action.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a commonly used starting point for subsequent dilutions in cell-based assays.

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Experimental Workflow

HG_9_91_01_Workflow A 1. Weigh this compound B 2. Add DMSO A->B Calculate required mass for desired concentration and volume C 3. Dissolve the Compound B->C Vortex and/or sonicate if necessary D 4. Aliquot C->D Dispense into smaller volumes to avoid freeze-thaw cycles E 5. Store D->E Store at -20°C or -80°C

Caption: Workflow for preparing this compound stock solution.

Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 567.68 g/mol x 1000 mg/g = 5.677 mg

  • Weighing the this compound Powder:

    • Carefully weigh out approximately 5.68 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Adding DMSO:

    • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 567.68 ( g/mol )] / 10 (mmol/L)

    • For example, if you weighed 5.80 mg of this compound:

      • Volume (mL) = (5.80 / 567.68) / 10 = 1.022 mL

    • Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. Using fresh DMSO is recommended as moisture can reduce the solubility of the compound.[1]

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

    • If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2][3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) .[1][4] When stored as a powder at -20°C, this compound is stable for up to 3 years.[1][3]

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other substances through the skin.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This application note provides a standardized and detailed protocol for the preparation of an this compound stock solution in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more reliable and reproducible experimental outcomes in the investigation of SIK-mediated signaling pathways.

References

Application Notes and Protocols for In Vivo Administration of HG-9-91-01 and its Derivatives in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HG-9-91-01 is a potent, cell-permeable, and highly selective pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3)[1][2][3][4]. SIKs are key regulators of inflammatory responses, particularly in macrophages, and play a significant role in metabolism. Inhibition of SIKs has emerged as a promising therapeutic strategy for inflammatory and autoimmune diseases by promoting an anti-inflammatory phenotype in immune cells[3][5].

However, the parent compound this compound exhibits suboptimal pharmacokinetic properties for in vivo applications, including high serum binding and rapid degradation by mouse liver microsomes, which makes it unsuitable for direct injection into animals[1]. Consequently, several derivatives have been developed to improve metabolic stability and in vivo suitability, enabling the exploration of SIK inhibition in various disease models.

These application notes provide an overview of the SIK signaling pathway, comparative pharmacokinetic data, and detailed protocols for the in vivo administration of this compound derivatives in mice.

Mechanism of Action: SIK Signaling Pathway

Salt-Inducible Kinases are members of the AMP-activated protein kinase (AMPK) family[5]. Under basal conditions, SIKs phosphorylate and inactivate transcriptional co-activators such as CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm by 14-3-3 proteins, preventing them from entering the nucleus and activating gene transcription.

Inhibition of SIKs by compounds like this compound prevents the phosphorylation of CRTCs and HDACs. This allows them to translocate to the nucleus, where they associate with transcription factors like CREB (cAMP response element-binding protein) to modulate gene expression. A key outcome in macrophages is the potentiation of anti-inflammatory cytokine production, such as Interleukin-10 (IL-10), and the suppression of pro-inflammatory cytokines like TNFα and IL-6[1][5].

Caption: SIK inhibition by this compound prevents CRTC/HDAC phosphorylation, enabling nuclear translocation and modulation of inflammatory gene expression.

Data Presentation: Pharmacokinetics of SIK Inhibitors

The primary limitation of this compound is its poor metabolic stability. The following tables summarize its in vitro potency and the improved pharmacokinetic profiles of its derivatives.

Table 1: In Vitro Potency of this compound and Derivatives against SIKs

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Reference
This compound 0.926.69.6[1][2][4]
YKL-05-099 (5) -19-[6]
Compound 20 5.82.31.0[5]
Compound 27 6.93.31.1[5]
Compound 28 2.00.70.6[5]

Table 2: In Vitro and In Vivo Pharmacokinetic Parameters in Mice

CompoundMouse Liver Microsome Stability (t₁/₂ min)Total Plasma Clearance (L/h/kg)Unbound Plasma Clearance (L/h/kg)Oral Bioavailability (%)Reference
This compound 11---[1]
YKL-05-099 (5) >60---[6]
Compound 20 -2.3379.012[5]
Compound 27 -0.75822.360[5]
Compound 28 -0.94510.260[5]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Formulation for In Vivo Administration

Proper formulation is critical for ensuring solubility and bioavailability. Due to the hydrophobic nature of many kinase inhibitors, a multi-component vehicle system is often required.

Materials:

  • This compound derivative (e.g., YKL-05-099, Compound 28)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure for Injection (Intraperitoneal or Intravenous):

  • Weigh the required amount of the SIK inhibitor powder in a sterile tube.

  • Prepare the vehicle solution. A commonly used formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline [1].

  • First, dissolve the compound in DMSO. Ensure it is completely dissolved. Vortex if necessary.

  • Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Tween 80 and mix again until the solution is homogeneous.

  • Finally, add the sterile saline or PBS dropwise while vortexing to prevent precipitation.

  • The final solution should be clear. If precipitation occurs, gentle warming may be required. Always cool to room temperature before injection.

Procedure for Oral Gavage:

  • For oral administration, a suspension in a vehicle like 0.5% to 1% Carboxymethylcellulose sodium (CMC-Na) can be used[1].

  • Weigh the required amount of the SIK inhibitor.

  • Prepare the desired volume of CMC-Na solution in sterile water.

  • Add the inhibitor powder to the CMC-Na solution.

  • Mix thoroughly using a vortex mixer to create a homogeneous suspension. Ensure the suspension is well-mixed immediately before each gavage.

Protocol 2: Acute LPS-Induced Inflammation Model

This model is used to assess the acute anti-inflammatory effects of SIK inhibitors.

LPS_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment & Challenge cluster_analysis Phase 3: Analysis A 1. Acclimatize Mice (e.g., C57BL/6, 8-10 weeks old) for 1 week B 2. Randomize into Groups (Vehicle, Inhibitor Low Dose, Inhibitor High Dose) A->B C 3. Administer SIK Inhibitor or Vehicle (e.g., Intraperitoneal Injection) B->C D 4. Wait for Drug Exposure (e.g., 1 hour post-dose) C->D E 5. LPS Challenge (e.g., 10 mg/kg, Intraperitoneal Injection) D->E F 6. Collect Blood Samples (e.g., 2 hours post-LPS via cardiac puncture) E->F G 7. Isolate Serum/Plasma F->G H 8. Analyze Cytokines (e.g., IL-10, TNFα, IL-6) via ELISA or CBA G->H

Caption: Experimental workflow for an acute LPS-induced inflammation model in mice.

Methodology:

  • Animal Model: Use male 8-10 week-old C57BL/6 mice[1]. Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, SIK inhibitor).

  • Inhibitor Administration: Administer the formulated SIK inhibitor derivative (e.g., Compound 27 or 28 at 5 mg/kg) or vehicle via intraperitoneal (IP) injection or oral gavage[5].

  • LPS Challenge: One hour after inhibitor administration, challenge the mice with an IP injection of lipopolysaccharide (LPS) at a dose of 5-10 mg/kg.

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 2 hours for peak pro-inflammatory cytokine response), euthanize the mice and collect blood via cardiac puncture.

  • Cytokine Analysis: Process the blood to obtain serum or plasma. Measure the concentrations of TNFα, IL-6, and IL-10 using ELISA or a multiplex bead array system[1].

Expected Outcome: Mice treated with an effective SIK inhibitor are expected to show significantly reduced serum levels of TNFα and increased levels of IL-10 compared to the vehicle-treated group[5].

Protocol 3: General Workflow for Chronic Disease Models

This workflow is applicable to models of chronic inflammation (e.g., DSS-induced colitis) or other conditions like depression (e.g., Chronic Unpredictable Mild Stress - CUMS).

Chronic_Workflow start Start A 1. Disease Induction (e.g., CUMS, DSS in drinking water) start->A B 2. Group Randomization (Vehicle, Inhibitor) A->B C 3. Daily Dosing Regimen (Oral Gavage or IP Injection) B->C D 4. Regular Monitoring - Body Weight - Clinical Score (e.g., DAI for colitis) - Behavioral Tests (e.g., FST for depression) C->D D->C Repeat Daily E 5. Endpoint of Study (Pre-determined time or severity limit) D->E F 6. Terminal Sample Collection - Blood (for systemic markers) - Target Tissues (e.g., Colon, Brain) E->F G 7. Downstream Analysis - Histology - Gene Expression (qPCR) - Protein Levels (Western Blot) F->G end End G->end

Caption: General experimental workflow for chronic disease models using SIK inhibitors.

Methodology:

  • Disease Induction: Induce the disease model according to established protocols. For example, administering dextran sulfate sodium (DSS) in drinking water for colitis or applying various stressors for the CUMS model[5][7].

  • Administration: Begin the dosing regimen with the SIK inhibitor derivative or vehicle. Administration is typically performed daily via oral gavage for compounds with good oral bioavailability like Compounds 27 and 28[5]. For compounds with poor oral bioavailability or for targeted delivery, stereotactic infusion into specific brain regions may be employed[7].

  • Monitoring: Monitor the animals regularly throughout the study. This includes daily body weight measurements and clinical scoring relevant to the model (e.g., Disease Activity Index for colitis, which includes weight loss, stool consistency, and bleeding).

  • Tissue Processing:

    • For Colitis: A section of the colon can be fixed in formalin for histological analysis (H&E staining), while another section can be snap-frozen for measuring cytokine levels (TNFα, IL-12, IL-10)[5].

    • For CUMS: The hippocampus can be dissected for analysis of the SIK2-CRTC1-CREB-BDNF pathway via Western blotting or immunofluorescence[7].

Expected Outcome: Treatment with SIK inhibitors is expected to ameliorate disease symptoms. For instance, in colitis models, this would manifest as an improved disease score and a favorable cytokine profile in colonic tissues[5]. In depression models, antidepressant-like effects and a reversal of stress-induced changes in hippocampal signaling pathways are anticipated[7].

References

Troubleshooting & Optimization

How to improve HG-9-91-01 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HG-9-91-01, a potent and selective Salt-Inducible Kinase (SIK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of 0.92 nM, 6.6 nM, and 9.6 nM for SIK1, SIK2, and SIK3, respectively.[1][2] It functions by targeting the ATP-binding site and an adjacent small hydrophobic pocket on the SIKs.[1] By inhibiting SIKs, this compound can lead to increased production of the anti-inflammatory cytokine IL-10 and suppress the secretion of pro-inflammatory cytokines.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound.

Storage ConditionDuration
Powder at -20°C3 years
Stock solution in DMSO at -80°C1 year
Stock solution in DMSO at -20°C1 month to 6 months[1][2]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller volumes.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO.[1][4] It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[3]

Q4: What are the known off-target effects of this compound?

A4: While highly selective for SIKs, this compound can also inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper site, such as members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[1][2] It is important to consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guide: Improving this compound Stability in Culture Media

Users may encounter issues with the stability of this compound in aqueous culture media, leading to a decrease in its effective concentration over the course of an experiment. Here are some common problems and solutions:

ProblemPotential CauseTroubleshooting Steps
Reduced or inconsistent compound activity over time. Degradation in aqueous media: Small molecules can be unstable in aqueous environments due to hydrolysis or other chemical reactions. This compound is known to be rapidly degraded by mouse liver microsomes, suggesting potential metabolic instability.[1]1. Minimize incubation time: If possible, reduce the duration of the experiment to minimize the time the compound is in the culture media. 2. Replenish the compound: For longer experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals (e.g., every 24 hours). 3. Use of serum-free or low-serum media: Serum contains enzymes that can metabolize small molecules. If your cell line permits, consider reducing the serum concentration or using a serum-free medium.
Precipitation of the compound in culture media. Poor solubility at working concentration: While soluble in DMSO, diluting the stock solution into aqueous culture media can cause the compound to precipitate, especially at higher concentrations.1. Optimize final DMSO concentration: Ensure the final concentration of DMSO in the culture media is as low as possible (typically <0.5%) to avoid solvent toxicity.[2] 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound in culture media immediately before use. 3. Pre-warm media: Pre-warming the culture media to 37°C before adding the compound may help with solubility. 4. Vortex during dilution: Gently vortex the media while adding the DMSO stock solution to ensure rapid and even dispersion.
Variability between experiments. Inconsistent stock solution preparation or storage: Improper handling of the stock solution can lead to variability.1. Use high-quality, anhydrous DMSO: As moisture can affect solubility, use fresh, high-grade DMSO.[1] 2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles that can degrade the compound, store it in single-use aliquots.[1] 3. Verify stock concentration: If you suspect issues with the stock solution, consider verifying its concentration using analytical methods like HPLC.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.[3]

    • Visually inspect the solution to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][2]

Protocol 2: Treatment of Cells with this compound
  • Materials:

    • Cultured cells in appropriate vessels

    • Pre-warmed complete culture media

    • This compound stock solution (from Protocol 1)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, a typical working concentration for macrophages is 500 nM.[1]

    • Prepare an intermediate dilution of the stock solution in pre-warmed culture media if necessary. This can help prevent precipitation upon direct addition to the cell culture vessel.

    • Gently mix the culture medium in the vessel and add the calculated volume of the this compound solution (or intermediate dilution).

    • Ensure the final DMSO concentration in the culture is below cytotoxic levels (generally <0.5%).[2]

    • Return the cells to the incubator for the desired treatment duration. For experiments longer than 24 hours, consider replacing the medium with fresh medium containing this compound.

Visualizations

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimuli Stimuli SIK SIK1/2/3 Stimuli->SIK Activates CRTC CRTCs (CREB Regulated Transcription Coactivators) SIK->CRTC Phosphorylates P_CRTC p-CRTC (Inactive) CREB CREB Gene_Expression Target Gene Expression (e.g., IL-10) CREB->Gene_Expression Promotes Transcription CRTC_dephospho CRTC (Active) P_CRTC->CRTC_dephospho Dephosphorylation (promoted by SIK inhibition) CRTC_dephospho->CREB Co-activates HG99101 This compound HG99101->SIK Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (in DMSO) Dilution Prepare Fresh Dilution in Culture Media Stock_Prep->Dilution Cell_Culture Culture Cells to Desired Confluency Treatment Treat Cells with this compound Cell_Culture->Treatment Dilution->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Data_Collection Collect Samples (e.g., cell lysate, supernatant) Incubation->Data_Collection Assay Perform Downstream Assays (e.g., qPCR, Western Blot, ELISA) Data_Collection->Assay

References

HG-9-91-01 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-SIK inhibitor, HG-9-91-01. The information focuses on addressing potential issues of cytotoxicity observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values in the low nanomolar range for SIK1, SIK2, and SIK3.[1][2][3][4][5] It functions by targeting the ATP-binding site and an adjacent small hydrophobic pocket within the kinase domain of SIKs.[1][3]

Q2: What are the known off-target effects of this compound?

A2: While highly selective for SIKs, this compound can inhibit other protein tyrosine kinases that possess a threonine residue at the "gatekeeper" site.[1][2][3][4] These off-target kinases include members of the Src family (e.g., Src, Lck, Yes), Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor (FGF) and Ephrin receptors.[1][2][3][4]

Q3: At what concentration is this compound typically used in cell-based assays?

A3: For effective SIK inhibition in cell culture, concentrations around 500 nM are commonly used.[1] For example, macrophages treated with 500 nM this compound for one hour showed significant suppression of pro-inflammatory cytokine secretion.[1]

Q4: Is cytotoxicity with this compound at high concentrations expected?

A4: Yes, cytotoxicity at high concentrations (typically >1 µM) can be anticipated. This is likely due to the off-target inhibition of other essential kinases, such as those in the Src family, which are crucial for cell survival and proliferation.[1][2][3][4] Some studies have noted that while certain analogs of this compound show toxicity at concentrations greater than 1 µM, in some contexts, reduced viability was not the primary cause for altered cellular responses at these concentrations.[6]

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide is designed to help you troubleshoot experiments where you observe unexpected levels of cell death when using this compound.

Issue: Significant cell death is observed at my intended experimental concentration.

Potential Cause Troubleshooting Steps
Concentration is too high, leading to off-target effects. 1. Perform a dose-response curve: Titrate this compound across a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration that inhibits SIKs without causing significant cytotoxicity in your specific cell type. 2. Consult the literature: Review published studies using this compound in similar cell lines to determine a suitable concentration range. Effective SIK inhibition is often achieved at concentrations around 500 nM.[1]
The chosen cell line is particularly sensitive to the inhibition of off-target kinases. 1. Investigate the dependency of your cell line on Src family kinases, BTK, or FGF/Ephrin receptor signaling. If your cells are highly dependent on these pathways, they may be more susceptible to this compound-induced cytotoxicity. 2. Consider using a different SIK inhibitor with an alternative off-target profile. For example, MRT199665 is another SIK inhibitor, although it also inhibits other AMPK-related kinases.[7]
Solvent (DMSO) toxicity. 1. Run a vehicle control: Ensure that the concentration of DMSO used to dissolve this compound is not toxic to your cells. The final DMSO concentration in the culture medium should typically be kept below 0.5%.[2]
Incorrect assessment of cell viability. 1. Use multiple cytotoxicity assays: Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis). Using orthogonal methods can help confirm the cytotoxic effect.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)
SIK10.92[1][2][4]
SIK26.6[1][2][4]
SIK39.6[1][2][4]

Table 2: Known Off-Target Kinases of this compound

Kinase FamilySpecific Members
Src FamilySrc, Lck, Yes[1][2][4]
Tec FamilyBTK[1][2][4]
Receptor Tyrosine KinasesFGF Receptors, Ephrin Receptors[1][2][4]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for SIK Activity (Downstream Target Phosphorylation)

Objective: To confirm the inhibitory effect of this compound on SIK signaling.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-CRTC3, anti-total-CRTC3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor SIK SIK Receptor->SIK CRTC3_P p-CRTC3 SIK->CRTC3_P Phosphorylates CRTC3 CRTC3 CRTC3_P->CRTC3 Dephosphorylates CREB CREB CRTC3->CREB Co-activates HG_9_91_01 This compound HG_9_91_01->SIK Inhibits Gene_Expression Gene Expression (e.g., IL-10) CREB->Gene_Expression

Caption: SIK Signaling Pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_HG9 Prepare serial dilutions of this compound Incubate_24h->Prepare_HG9 Treat_Cells Treat cells with this compound Prepare_HG9->Treat_Cells Incubate_Time Incubate for 24/48/72h Treat_Cells->Incubate_Time Add_MTT Add MTT reagent Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate % viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing cytotoxicity using an MTT assay.

Troubleshooting_Tree Start High Cytotoxicity Observed? Check_Concentration Is concentration >1 µM? Start->Check_Concentration Lower_Concentration Perform dose-response to find optimal concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is DMSO control also toxic? Check_Concentration->Check_DMSO No End Problem Resolved Lower_Concentration->End Check_Off_Target Investigate off-target sensitivity of cell line Use_Orthogonal_Assay Confirm with a second cytotoxicity assay Check_Off_Target->Use_Orthogonal_Assay Check_DMSO->Check_Off_Target No Reduce_DMSO Reduce final DMSO concentration Check_DMSO->Reduce_DMSO Yes Reduce_DMSO->End Use_Orthogonal_Assay->End

Caption: Troubleshooting decision tree for high cytotoxicity with this compound.

References

Why HG-9-91-01 is not suitable for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of the salt-inducible kinase (SIK) inhibitor, HG-9-91-01, in research settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not recommended for in vivo studies?

This compound is generally not suitable for systemic in vivo use due to its poor pharmacokinetic properties.[1] Specifically, it exhibits:

  • High Serum Protein Binding: Over 99% of this compound binds to serum proteins, which significantly reduces the concentration of the free, active compound available to reach its target tissues.[1][2]

  • Rapid Metabolic Degradation: The compound is rapidly broken down by liver enzymes (microsomes). In mouse liver microsomes, it has a very short half-life of approximately 11 minutes, meaning it is cleared from the circulation too quickly to exert a sustained therapeutic effect.[1][2]

These factors make it challenging to achieve and maintain effective therapeutic concentrations in animal models with standard administration routes like intravenous or oral gavage.

Q2: Are there any exceptions or alternative methods for using this compound in vivo?

While not ideal for systemic administration, some researchers have utilized this compound in vivo through specific, localized delivery methods to bypass its rapid systemic clearance. For instance, studies have reported direct hippocampal infusion to investigate its effects on the central nervous system.[3] Another approach has been to dissolve this compound in a vehicle like olive oil for intraperitoneal injections in murine colitis models, which may alter its absorption and local availability.[4] However, for most in vivo applications requiring systemic exposure, an alternative compound with better pharmacokinetic properties, such as YKL-05-099, is recommended.[1][5]

Q3: What are the known off-target effects of this compound?

Although this compound is a potent SIK inhibitor, it also demonstrates activity against other kinases, particularly those with a threonine residue at the "gatekeeper" position of the ATP-binding pocket.[2][6][7] Known off-targets include:

  • Src family kinases (e.g., Src, Lck, Yes)[2][8]

  • Bruton's tyrosine kinase (BTK)[2][8]

  • Fibroblast growth factor (FGF) receptors[2][8]

  • Ephrin receptors[2][8]

Researchers should consider these off-target effects when interpreting their results.

Troubleshooting Guide

Issue: Inconsistent or no effect observed in cell-based assays.

  • Solubility: this compound has limited aqueous solubility.[8] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations.[2][6][7] Using fresh, high-quality DMSO is recommended as moisture can reduce solubility.[2]

  • Concentration: The effective concentration can vary between cell types. While potent SIK inhibition is observed at low nanomolar concentrations in cell-free assays, higher concentrations (e.g., 200-500 nM) are often used in cellular experiments to achieve the desired biological effect.[2][6][9]

  • Cellular Health: At concentrations greater than 1 µM, some analogs of this compound have shown cellular toxicity.[9] It is advisable to perform a dose-response curve and assess cell viability to rule out toxicity-related artifacts.

Data Presentation

Table 1: Inhibitory Potency of this compound against SIK Isoforms

TargetIC50 (nM)
SIK10.92[2][6][7][8]
SIK26.6[2][6][7][8]
SIK39.6[2][6][7][8]

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Serum Protein Binding> 99%[1][2]
Mouse Liver Microsomal Half-life11 minutes[1][2]

Experimental Protocols

Protocol: In Vitro Treatment of Macrophages with this compound to Modulate Cytokine Production

This protocol is a generalized procedure based on published studies for treating macrophages to assess the effect of SIK inhibition on cytokine secretion.[2]

  • Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7) at the desired density and allow them to adhere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the final working concentrations (e.g., 100-500 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Pre-treatment: Treat the cells with the this compound working solutions or the vehicle control for 1 hour.

  • Stimulation: After the pre-treatment period, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) at an appropriate concentration (e.g., 100 ng/mL).

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant to measure secreted cytokine levels (e.g., IL-10, TNF-α) using methods like ELISA or multiplex bead-based assays.

    • Lyse the cells to extract RNA or protein for downstream analysis such as qPCR or Western blotting to assess changes in gene or protein expression.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway Pro-inflammatory Signaling (NF-κB) TLR4->NFkB_pathway Activates SIK SIK CRTC3_P p-CRTC3 SIK->CRTC3_P Phosphorylates (Keeps in Cytoplasm) CRTC3 CRTC3 SIK->CRTC3 Inhibition leads to CRTC3 dephosphorylation CRTC3_P->CRTC3 Dephosphorylation CREB CREB CRTC3->CREB Translocates to nucleus and co-activates HG9 This compound HG9->SIK Inhibits Pro_inflam_genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflam_genes IL10_gene IL-10 Gene Transcription CREB->IL10_gene Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Macrophages pretreat Pre-treat cells (1 hr) plate_cells->pretreat prep_compound Prepare this compound and Vehicle Control prep_compound->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (18-24 hrs) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa Cytokine Analysis (ELISA) collect_supernatant->elisa qpcr Gene Expression (qPCR) lyse_cells->qpcr InVivo_Unsuitability HG9 This compound (Systemic Administration) Serum High Serum Protein Binding (>99%) HG9->Serum Liver Rapid Liver Metabolism (t½ = 11 min) HG9->Liver Low_Free_Drug Low Free Drug Concentration Serum->Low_Free_Drug Rapid_Clearance Rapid Clearance Liver->Rapid_Clearance Ineffective Ineffective for In Vivo Studies Low_Free_Drug->Ineffective Rapid_Clearance->Ineffective

References

Technical Support Center: Optimizing HG-9-91-01 for IL-10 Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing HG-9-91-01 for the induction of Interleukin-10 (IL-10). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce IL-10 production?

This compound is a potent and highly selective inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of 0.92 nM, 6.6 nM, and 9.6 nM for SIK1, SIK2, and SIK3, respectively[1]. SIKs are negative regulators of the CREB-regulated transcription coactivator 3 (CRTC3). By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3, allowing it to translocate to the nucleus and co-activate CREB-dependent transcription of target genes, including the anti-inflammatory cytokine IL-10. This leads to increased IL-10 production, particularly in immune cells like macrophages and dendritic cells when stimulated with agonists such as lipopolysaccharide (LPS)[1].

Q2: What is the recommended concentration range for this compound?

The effective concentration of this compound for inducing IL-10 can vary depending on the cell type and experimental conditions. However, most studies report a concentration range of 200 nM to 500 nM to be effective for potentiating IL-10 production[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q3: What is the typical incubation time for this compound to induce IL-10?

The optimal incubation time can vary significantly based on the experimental goals and cell type. Published studies have used pre-incubation times ranging from 1 hour to 48 hours before stimulation[1]. For IL-10 protein secretion, a common approach is to pre-incubate with this compound for 1-2 hours, followed by stimulation with an agonist like LPS for 18-24 hours[1]. To determine the absolute optimal timing for your experiment, a time-course study is recommended.

Q4: In which cell types has this compound been shown to induce IL-10?

This compound has been demonstrated to enhance IL-10 production in various immune cells, including:

  • Murine and human macrophages[1]

  • Bone marrow-derived dendritic cells (BMDCs)

  • Human peripheral blood mononuclear cells (PBMCs)

Q5: What are the known off-target effects of this compound?

While this compound is highly selective for SIKs, it can inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper site, such as members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors[1]. At concentrations higher than 1 µM, it has been observed to suppress zymosan-induced IL-10 production, potentially due to these off-target effects[2]. It is crucial to use the lowest effective concentration to minimize off-target activities.

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time for IL-10 mRNA Expression

This protocol outlines a time-course experiment to determine the optimal pre-incubation and stimulation times for measuring IL-10 gene expression.

Materials:

  • Immune cells of interest (e.g., murine bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IL-10 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Pre-incubation: Treat cells with the determined optimal concentration of this compound (e.g., 500 nM) or vehicle control (DMSO).

  • Time-Course Stimulation: At different time points after this compound addition (e.g., 1, 4, 8, 12, and 24 hours), stimulate the cells with LPS (e.g., 100 ng/mL).

  • Harvesting: At various time points post-LPS stimulation (e.g., 2, 4, 8, and 16 hours), harvest the cells.

  • RNA Extraction and qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to quantify the relative expression of IL-10 mRNA, normalized to the housekeeping gene.

Data Analysis: Plot the relative IL-10 mRNA expression against the stimulation time for each pre-incubation time point. The condition that yields the highest induction of IL-10 mRNA will indicate the optimal pre-incubation and stimulation timing.

Protocol 2: Optimizing this compound Incubation Time for IL-10 Protein Secretion

This protocol describes a time-course experiment to determine the optimal incubation time for measuring secreted IL-10 protein.

Materials:

  • Immune cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LPS

  • ELISA kit for IL-10

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.

  • This compound Pre-incubation: Treat cells with the optimal concentration of this compound or vehicle control.

  • Time-Course Stimulation: At different time points after this compound addition (e.g., 1, 4, 8, and 12 hours), stimulate the cells with LPS.

  • Supernatant Collection: Collect the cell culture supernatant at various time points post-LPS stimulation (e.g., 8, 16, 24, and 48 hours).

  • ELISA: Perform an ELISA to quantify the concentration of IL-10 in the collected supernatants according to the manufacturer's instructions.

Data Analysis: Plot the IL-10 concentration against the stimulation time for each pre-incubation time point. The condition that results in the highest concentration of secreted IL-10 will identify the optimal incubation parameters.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no IL-10 induction Suboptimal this compound concentration.Perform a dose-response experiment (e.g., 50 nM to 1 µM) to determine the optimal concentration for your cell type.
Inappropriate incubation time.Conduct a time-course experiment for both pre-incubation with this compound and stimulation with the agonist (see protocols above). The kinetics of IL-10 mRNA and protein expression can be transient[3][4].
Low cell viability.Check cell viability using a trypan blue exclusion assay or MTT assay. High concentrations of this compound or prolonged incubation may be toxic to some cell types[2]. Use a lower concentration or shorter incubation time.
Inactive agonist (e.g., LPS).Use a fresh batch of agonist and ensure it is properly stored and handled. Test the activity of the agonist in a control experiment.
Issues with the detection assay (ELISA or qPCR).Refer to the manufacturer's troubleshooting guide for the specific kit. Ensure proper standard curve generation and sample dilution.
High background in ELISA Non-specific binding.Increase the number of washing steps. Ensure the blocking buffer is effective.
Contamination of reagents.Use fresh, sterile reagents.
Inconsistent results Variability in cell culture.Maintain consistent cell passage numbers, seeding densities, and culture conditions.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Degradation of this compound.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Suppression of IL-10 at high this compound concentrations Off-target effects of this compound.Concentrations above 1 µM have been shown to suppress IL-10 production[2]. Use a lower, optimized concentration to ensure SIK-specific effects.

Data Presentation

Table 1: Example Data for Optimizing this compound Pre-incubation and LPS Stimulation Time on IL-10 mRNA Expression

Pre-incubation Time with this compound (hours)LPS Stimulation Time (hours)Fold Change in IL-10 mRNA (vs. Vehicle)
145.2
188.9
1166.1
447.8
4812.5
4169.3
846.5
8810.2
8167.4

Table 2: Example Data for Optimizing this compound Pre-incubation and LPS Stimulation Time on IL-10 Protein Secretion

Pre-incubation Time with this compound (hours)LPS Stimulation Time (hours)IL-10 Concentration (pg/mL)
116850
1241500
1481200
4161200
4242200
4481800
8161000
8241800
8481400

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 SIK SIK TLR4->SIK LPS LPS LPS->TLR4 binds CRTC3_P p-CRTC3 SIK->CRTC3_P phosphorylates HG9_91_01 This compound HG9_91_01->SIK inhibits CRTC3 CRTC3 CRTC3_P->CRTC3 dephosphorylates CREB CREB CRTC3->CREB co-activates IL10_Gene IL-10 Gene CREB->IL10_Gene activates transcription IL10_mRNA IL-10 mRNA IL10_Gene->IL10_mRNA transcribes

Caption: Signaling pathway of this compound-mediated IL-10 induction.

G cluster_workflow Experimental Workflow start Start seed_cells Seed Cells start->seed_cells add_hg9 Add this compound (Time-course) seed_cells->add_hg9 add_lps Add LPS (Time-course) add_hg9->add_lps harvest Harvest Cells/Supernatant add_lps->harvest analysis Analyze IL-10 (qPCR/ELISA) harvest->analysis end End analysis->end

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: HG-9-91-01 Degradation in Mouse Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the SIK inhibitor, HG-9-91-01, specifically focusing on its degradation in mouse liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the reported metabolic stability of this compound in mouse liver microsomes?

This compound is known to be rapidly degraded by mouse liver microsomes. The reported half-life (t½) is approximately 11 minutes.[1] This rapid in vitro degradation suggests that the compound is not suitable for direct in vivo applications in mice.[1]

Q2: What are the primary enzyme families responsible for drug metabolism in liver microsomes?

The primary enzymes responsible for the metabolism of a wide range of xenobiotics, including drugs, in liver microsomes are the Cytochrome P450 (CYP) superfamily of enzymes.

Q3: Has the specific murine CYP isoform(s) responsible for this compound degradation been identified?

To date, publicly available literature does not specify which particular murine CYP450 isoforms are responsible for the metabolism of this compound. To identify the specific enzymes, a "reaction phenotyping" study would be required.

Q4: What is a typical experimental workflow for assessing the metabolic stability of this compound?

A standard workflow involves incubating this compound with pooled mouse liver microsomes in the presence of necessary cofactors, sampling at various time points, stopping the reaction, and then analyzing the remaining parent compound using LC-MS/MS.

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in Mouse Liver Microsomes

This protocol outlines a typical procedure to determine the in vitro half-life of this compound.

Materials:

  • This compound

  • Pooled Mouse Liver Microsomes (commercially available)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal Standard (IS) for LC-MS/MS analysis (a compound with similar analytical behavior to this compound but with a different mass)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the mouse liver microsome suspension in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Keep on ice.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the mouse liver microsome suspension.

    • Add the this compound working solution to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 2, 5, 10, 15, 30 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of this compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line will be the rate constant of degradation (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation:

ParameterValue
Reported Half-life (t½) 11 min[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation of this compound observed Inactive NADPH regenerating systemPrepare fresh NADPH regenerating system. Ensure all components are stored correctly.
Inactive microsomesUse a new batch of microsomes. Ensure proper storage and handling on ice. Run a positive control with a compound known to be metabolized by mouse liver microsomes.
Incorrect buffer pHVerify the pH of the incubation buffer is 7.4.
Inhibition by solventEnsure the final concentration of the organic solvent (e.g., DMSO) in the incubation is low (typically <1%).
Very rapid degradation (all compound gone at the first time point) Microsome concentration is too highDecrease the microsomal protein concentration in the incubation.
Time points are too far apartSelect earlier and more frequent time points for sampling (e.g., 0, 1, 2, 5, 10 minutes).
High variability between replicates Inconsistent pipettingUse calibrated pipettes and ensure thorough mixing of all solutions.
Temperature fluctuationsEnsure the incubator or water bath maintains a constant 37°C.
Incomplete reaction terminationEnsure the quenching solution is ice-cold and thoroughly mixed with the incubation mixture at each time point.
Poor LC-MS/MS signal Suboptimal instrument parametersOptimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for this compound and the internal standard.
Matrix effectsDilute the sample or use a more effective sample cleanup method (e.g., solid-phase extraction).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (this compound, Microsomes, Buffer, NADPH) mix Mix this compound and Microsomes reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction time_points Sample at Time Points (0, 2, 5, 10, 15, 30 min) start_reaction->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate t½) lcms->data_analysis

Caption: Experimental workflow for determining the metabolic stability of this compound.

SIK Signaling Pathway

SIK_signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Hormone/Signal receptor Receptor ligand->receptor LKB1 LKB1 receptor->LKB1 Activates SIK SIK LKB1->SIK Phosphorylates & Activates CRTC CRTC (Inactive) (Phosphorylated) SIK->CRTC Phosphorylates & Inactivates CRTC_active CRTC (Active) (Dephosphorylated) CRTC->CRTC_active Dephosphorylation (allows nuclear entry) HG9_91_01 This compound HG9_91_01->SIK Inhibits CREB CREB CRTC_active->CREB Co-activates Gene Target Gene Transcription CREB->Gene Promotes

Caption: Simplified overview of a Salt-Inducible Kinase (SIK) signaling pathway.

References

Best practices for storing HG-9-91-01 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling HG-9-91-01 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of 0.92 nM, 6.6 nM, and 9.6 nM for SIK1, SIK2, and SIK3, respectively.[1][2] By inhibiting SIKs, this compound prevents the phosphorylation of downstream targets like CREB-regulated transcriptional coactivator 3 (CRTC3). This allows CRTC3 to translocate to the nucleus and co-activate CREB-dependent gene transcription, leading to outcomes such as increased IL-10 production in macrophages.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[4] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[2]

Q3: How should I store the powdered form of this compound?

A3: The solid, powdered form of this compound is stable for up to 3 years when stored at -20°C. For shorter periods, it can be stored at 4°C for up to 2 years.[5]

Q4: Once I've made a stock solution in DMSO, what are the optimal storage conditions?

A4: For long-term storage, aliquoted stock solutions in DMSO should be kept at -80°C, where they are stable for up to one year.[1][2][5] For short-term storage, solutions can be kept at -20°C for up to six months.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q5: Are there any known off-target effects of this compound?

A5: Yes, while highly selective for SIKs, this compound has been shown to inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper site. These include members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[1][5] It is important to consider these potential off-target effects when designing experiments and interpreting results.

Quantitative Data Summary

The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterValue and Conditions
Solubility in DMSO Up to 250 mg/mL (440.39 mM).[5] Achieving high concentrations may require warming to 60°C and ultrasonication.[5] It is critical to use fresh, anhydrous DMSO.[2]
Powder Storage Stability -20°C for up to 3 years.[2][5] 4°C for up to 2 years.[5]
Stock Solution Stability -80°C in DMSO for up to 1 year.[2][5] -20°C in DMSO for up to 6 months.[5]
IC50 Values SIK1: 0.92 nM[1] SIK2: 6.6 nM[1] SIK3: 9.6 nM[1]
Recommended Cellular Concentration 100-500 nM has been shown to be effective in cell-based assays.[6]

Experimental Protocols

Detailed Methodology for Preparing a 10 mM Stock Solution of this compound

Materials:

  • This compound powder (Molecular Weight: 567.68 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortexer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warming: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.68 mg of this compound in 1 mL of DMSO. Adjust volumes as needed for your desired stock amount.

  • Dissolution: Carefully add the calculated amount of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Solubility (if necessary): If the compound does not fully dissolve, you can warm the solution to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[7] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile aliquots in appropriate storage vials (e.g., cryovials). This is a critical step to prevent degradation from multiple freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term use (up to 6 months).[2][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in stock solution upon freezing or during dilution in aqueous media. The compound has limited solubility in aqueous solutions. The final concentration of DMSO in your cell culture media may be too low to maintain solubility.When diluting the stock solution into your experimental media, ensure the final DMSO concentration is kept as high as is tolerable for your cells (typically ≤0.5%).[5] Prepare working solutions fresh from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions.
Inconsistent or weaker than expected experimental results over time. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The DMSO used may have absorbed moisture over time, reducing compound stability.Always use single-use aliquots to avoid freeze-thaw cycles.[2] Use fresh, anhydrous DMSO for preparing new stock solutions.[2] If a stock solution is older than the recommended storage period, consider preparing a fresh stock.
Difficulty dissolving the this compound powder in DMSO. The DMSO may contain water, or the concentration being prepared is too high for room temperature dissolution.Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[2] To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short duration.[7]
Observed effects in cells do not align with SIK inhibition. This compound has known off-target effects on other kinases such as Src family members.[1][5] The observed phenotype could be a result of inhibiting one of these other targets.Be aware of the known off-targets of this compound.[6] If possible, use a structurally distinct SIK inhibitor as a complementary tool to confirm that the observed effects are due to SIK inhibition.

Visualizations

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_agonist TLR Agonist (e.g., LPS) TLR TLR4 TLR_agonist->TLR Activates SIK SIK1/2/3 TLR->SIK Activates CRTC3_p Phosphorylated CRTC3 SIK->CRTC3_p Phosphorylates protein_1433 14-3-3 CRTC3_p->protein_1433 Binds to CRTC3_dephospho Dephosphorylated CRTC3 CRTC3_p->CRTC3_dephospho Dephosphorylation (promoted by SIK inhibition) protein_1433->CRTC3_p Sequesters in Cytoplasm CREB CREB CRTC3_dephospho->CREB Translocates to Nucleus & Binds HG9 This compound HG9->SIK Inhibits IL10_gene IL-10 Gene CREB->IL10_gene Activates Transcription IL10_mRNA IL-10 mRNA IL10_gene->IL10_mRNA Transcription

References

Technical Support Center: Optimizing HG-9-91-01 for Enhanced Pharmacokinetic Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for modifying the pan-SIK inhibitor, HG-9-91-01, to improve its pharmacokinetic (PK) properties.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic liabilities of this compound?

A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs).[1][2][3][4][5] However, it possesses poor pharmacokinetic properties that make it unsuitable for in vivo studies.[1][6] The primary liabilities are:

  • High Serum Protein Binding: this compound is over 99% bound to serum proteins, which significantly reduces the concentration of the free, active compound available to engage its target.[1][6]

  • Rapid Metabolic Degradation: It is rapidly broken down by mouse liver microsomes, with a very short half-life of approximately 11 minutes.[1][6]

Q2: What are the general strategies to improve the pharmacokinetic properties of a small molecule inhibitor like this compound?

A2: Improving the pharmacokinetic profile of a compound like this compound typically involves medicinal chemistry efforts to modify its structure. Key strategies include:

  • Reducing Metabolic Lability: Identifying the metabolic "soft spots" in the molecule and modifying those positions to block or slow down enzymatic degradation. This can involve replacing metabolically susceptible groups with more stable ones.

  • Decreasing Plasma Protein Binding: Modifying the structure to reduce its affinity for plasma proteins like albumin. This often involves altering the lipophilicity or introducing polar groups.

  • Improving Solubility: Enhancing the aqueous solubility of the compound can improve its absorption and distribution characteristics.

  • Optimizing Lipophilicity: Fine-tuning the balance between hydrophilicity and lipophilicity is crucial for achieving good oral bioavailability and cell permeability.

Q3: Have there been successful attempts to create analogs of this compound with better in vivo properties?

A3: Yes, researchers have developed analogs of this compound with improved pharmacokinetic profiles. For instance, YKL-05-099 was developed as a derivative of this compound with increased selectivity for SIKs and enhanced pharmacokinetic properties, making it suitable for in vivo studies.[7] A well-tolerated dose of YKL-05-099 can achieve free serum concentrations above its IC50 for SIK2 inhibition for over 16 hours.[7]

Troubleshooting Guide

Problem 1: My novel this compound analog shows high potency in vitro but no efficacy in animal models.

  • Possible Cause: This is a common issue and often points to poor pharmacokinetic properties. The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration.

  • Troubleshooting Steps:

    • In Vitro ADME Profiling: Before in vivo studies, it is crucial to perform a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[8][9][10][11] Key assays include:

      • Metabolic Stability Assay: Using liver microsomes or hepatocytes to determine the compound's intrinsic clearance.

      • Plasma Protein Binding Assay: To measure the fraction of the compound bound to plasma proteins.

      • Solubility Assay: To assess its solubility in aqueous solutions.

      • Permeability Assay: Using cell-based models like Caco-2 to predict intestinal absorption.

    • Pharmacokinetic Study in Animals: If in vitro properties are acceptable, conduct a pilot PK study in rodents to determine key parameters like half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Problem 2: My modified compound has improved metabolic stability but shows increased cellular toxicity.

  • Possible Cause: Structural modifications that block metabolism can sometimes introduce new off-target activities or liabilities. For example, replacing a metabolically labile group with a more rigid or reactive one might lead to unforeseen interactions with other cellular components.

  • Troubleshooting Steps:

    • Broad Kinase Profiling: Screen the compound against a panel of kinases to check for off-target inhibition. The original this compound is known to inhibit other kinases like Src family members.[1][2][3] Ensure your modifications haven't broadened this activity undesirably.

    • Cytotoxicity Assays: Perform cytotoxicity assays in multiple cell lines to determine the therapeutic window of the new compound.

    • Structural Analysis: Analyze the structure of your new compound for any potential reactive metabolites or structural alerts that might be associated with toxicity.

Data Presentation

Table 1: Summary of In Vitro Pharmacokinetic and Potency Data for this compound and Analogs

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Mouse Liver Microsome Half-life (t1/2, min)
This compound 0.926.69.611
Analog 2 N/APotentN/A20
YKL-05-095 (3) N/APotentN/A27

Data compiled from publicly available sources.[1][6] "N/A" indicates data not available in the cited sources.

Experimental Protocols

Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., mouse, human)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic lability (e.g., verapamil)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile with internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

Procedure:

  • Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t1/2) and intrinsic clearance (CLint).

Aqueous Solubility Assay (Thermodynamic)

Objective: To determine the thermodynamic solubility of a test compound.

Materials:

  • Test compound (solid form)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • Shaker incubator

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Incubate the vials on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated analytical method (e.g., HPLC or LC-MS/MS) against a standard curve prepared in the same buffer.

Mandatory Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates SIK SIK CRTC3_P p-CRTC3 SIK->CRTC3_P maintains phosphorylation CRTC3 CRTC3 SIK->CRTC3 phosphorylates CRTC3_P->CRTC3 dephosphorylation (upon SIK inhibition) CRTC3->CRTC3_P CRTC3_nuc CRTC3 CRTC3->CRTC3_nuc translocates HG99101 This compound HG99101->SIK inhibits Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes activates CREB CREB CRTC3_nuc->CREB co-activates Anti_inflammatory_genes Anti-inflammatory Genes (e.g., IL-10) CREB->Anti_inflammatory_genes activates

Caption: Simplified SIK signaling pathway in macrophages.

PK_Modification_Workflow Start Start: Poor in vivo PK of This compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Start->SAR_Analysis Design_Analogs Design Novel Analogs SAR_Analysis->Design_Analogs Synthesis Chemical Synthesis Design_Analogs->Synthesis In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro_Screening In_Vitro_ADME In Vitro ADME Assays (Stability, Solubility, PPB) In_Vitro_Screening->In_Vitro_ADME Decision1 Good Potency & ADME? In_Vitro_ADME->Decision1 In_Vivo_PK In Vivo PK Study (Rodent) Decision1->In_Vivo_PK Yes Go_Back_Design Iterate Design Decision1->Go_Back_Design No Decision2 Good PK Profile? In_Vivo_PK->Decision2 Lead_Candidate Lead Candidate for Efficacy Studies Decision2->Lead_Candidate Yes Decision2->Go_Back_Design No Go_Back_Design->Design_Analogs Modification_Strategy_Logic Problem Identified PK Liability High_Metabolism High Metabolic Clearance Problem->High_Metabolism High_PPB High Plasma Protein Binding Problem->High_PPB Poor_Solubility Poor Aqueous Solubility Problem->Poor_Solubility Strategy1 Strategy: Identify metabolic hot spots. Introduce blocking groups (e.g., F, Me). High_Metabolism->Strategy1 Strategy2 Strategy: Reduce lipophilicity (logP). Introduce polar groups. Disrupt key binding interactions. High_PPB->Strategy2 Strategy3 Strategy: Introduce ionizable groups. Incorporate polar functionalities. Formulate as a salt. Poor_Solubility->Strategy3

References

Cell permeability considerations for HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HG-9-91-01.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Stock Solution or Media Poor solubility of this compound in aqueous solutions. Use of aged or hygroscopic DMSO.Prepare stock solutions in high-quality, anhydrous DMSO.[1][2] For working solutions, dilute the DMSO stock in pre-warmed (37°C) culture media and use immediately. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[3] If precipitation occurs, gentle warming at 37°C and sonication may help to redissolve the compound.[4][5]
Inconsistent or No Cellular Effect Incorrect Concentration: The effective concentration can be cell-type dependent. Cell Permeability Issues: While generally considered cell-permeable, efficiency can vary. Compound Degradation: this compound may be unstable over long incubation periods. Off-Target Effects: Unintended effects on other kinases may mask or alter the expected outcome.[2][4][6]Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Recommended starting concentrations for cellular use are between 100-500 nM.[6] Incubation Time: Start with shorter incubation times (e.g., 1 hour) and optimize as needed.[2][4] Fresh Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Control Experiments: Use appropriate positive and negative controls to validate your experimental setup. Consider using a structurally different SIK inhibitor to confirm that the observed effects are target-specific.
High Background or Non-Specific Effects DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Off-Target Kinase Inhibition: this compound is known to inhibit other kinases such as Src, Lck, Yes, BTK, FGF receptors, and Ephrin receptors.[2][4][6]Limit DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) and include a vehicle-only (DMSO) control in your experiments.[5] Interpret Data with Caution: Be aware of the known off-target effects and consider them when interpreting your results. If possible, use complementary approaches like siRNA-mediated knockdown of SIKs to confirm findings.
Unsuitability for In Vivo Studies High serum protein binding (>99%) and rapid degradation by mouse liver microsomes (t1/2 = 11 minutes) make direct in vivo administration of this compound problematic.[2][7]For in vivo studies, consider using an analog with improved pharmacokinetic properties, such as YKL-05-099, which was developed from this compound for this purpose.[7] If direct use is attempted, special formulation strategies may be required, though this is not standard practice.

Frequently Asked Questions (FAQs)

General Properties

What is this compound?

This compound is a potent and selective ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of 0.92 nM, 6.6 nM, and 9.6 nM for SIK1, SIK2, and SIK3, respectively.[4][8] It also inhibits other kinases, including members of the Src family, BTK, FGF receptors, and Ephrin receptors.[2][4][6]

What is the mechanism of action of this compound?

This compound acts as an ATP-competitive inhibitor, targeting the ATP-binding site of SIKs.[4] This prevents the phosphorylation of downstream targets.

Cell Permeability

Is this compound cell-permeable?

What are the physicochemical properties of this compound that influence its cell permeability?

PropertyValueImplication for Cell Permeability
Molecular Weight 567.68 g/mol [1]Within the range generally considered favorable for passive diffusion across cell membranes.
Solubility Insoluble in water; Soluble in DMSO (≥56.8 mg/mL) and Ethanol (≥27.3 mg/mL).[4]The lipophilic nature suggested by its insolubility in water is often associated with good membrane permeability.
Experimental Use

How should I prepare and store this compound?

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3]

  • Storage: Store the stock solution in aliquots at -20°C for up to several months or at -80°C for up to a year to avoid repeated freeze-thaw cycles.[1][4]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Use the working solution immediately.

What is a typical working concentration for this compound in cell culture?

The recommended concentration for cellular use is typically in the range of 100-500 nM.[6] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions, so it is advisable to perform a dose-response curve.

Which cell lines have been used with this compound?

This compound has been used in a variety of cell lines, including:

  • Macrophages (e.g., RAW264.7, bone marrow-derived macrophages)[3][4]

  • Bone marrow-derived dendritic cells (BMDCs)[1][5]

  • 3T3-L1 adipocytes[1]

  • AML-12 cells (mouse hepatocytes)[1]

  • LOUCY acute lymphoblastic leukemia cells[9]

Signaling Pathways and Experimental Workflows

SIK-CRTC Signaling Pathway

The primary mechanism of action of this compound is the inhibition of SIKs, which leads to the dephosphorylation and nuclear translocation of CRTCs (CREB-regulated transcription coactivators). In the nucleus, CRTCs co-activate CREB (cAMP response element-binding protein) to regulate gene expression.

SIK_CRTC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 CRTC_P p-CRTC SIK->CRTC_P Phosphorylates 14-3-3 14-3-3 CRTC_P->14-3-3 Binds CRTC CRTC CRTC_P->CRTC Dephosphorylation & Nuclear Translocation CREB CREB CRTC->CREB Co-activates Gene Target Gene Expression CREB->Gene Promotes Transcription HG_9_91_01 This compound HG_9_91_01->SIK Inhibits

Caption: SIK-CRTC signaling pathway and the inhibitory action of this compound.
Off-Target c-Met/FAK Signaling Pathway

This compound has been noted to have off-target effects on several tyrosine kinases. The c-Met and FAK signaling pathway is crucial in cell migration, proliferation, and survival, and its potential modulation by this compound should be considered.

cMet_FAK_Pathway cluster_cytoplasm_downstream Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates FAK FAK cMet->FAK Activates Src Src cMet->Src Activates Downstream Downstream Signaling (Migration, Proliferation, Survival) FAK->Downstream Src->Downstream HG_9_91_01 This compound (Potential Off-Target Effect) HG_9_91_01->cMet Potential Inhibition HG_9_91_01->FAK Potential Inhibition HG_9_91_01->Src Potential Inhibition

Caption: Potential off-target effects of this compound on the c-Met/FAK signaling pathway.
Experimental Workflow: Cell-Based Assay

This diagram outlines a general workflow for conducting a cell-based assay with this compound.

Experimental_Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. Compound Preparation Prepare fresh dilutions of this compound and vehicle (DMSO) control. A->B C 3. Cell Treatment Treat cells with this compound or vehicle for the desired incubation time. B->C D 4. Stimulation (Optional) Add stimulus (e.g., LPS) if required for the experimental model. C->D E 5. Assay Perform downstream analysis: - Western Blot - qPCR - ELISA - Immunofluorescence D->E F 6. Data Analysis Analyze and interpret results, considering potential off-target effects. E->F

Caption: General experimental workflow for a cell-based assay using this compound.

References

Negative control experiments for HG-9-91-01 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SIK inhibitor, HG-9-91-01.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1] It functions by targeting the ATP-binding site of these kinases. By inhibiting SIKs, this compound can modulate the activity of downstream targets, leading to effects such as increased IL-10 production and suppression of pro-inflammatory cytokines in immune cells.[2]

Q2: What are the known off-target effects of this compound?

While highly selective for SIKs, this compound has been shown to inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper site.[1] These potential off-targets include members of the Src family (e.g., Src, Lck, Yes), BTK, FGF receptors, and Ephrin receptors.[1][3] It is crucial to consider these off-target effects when interpreting experimental results.

Q3: Is there a commercially available inactive analog of this compound to use as a negative control?

Currently, a commercially available, structurally identical but inactive analog of this compound for use as a negative control has not been identified in the scientific literature. Therefore, alternative negative control strategies are essential to validate that the observed biological effects are due to SIK inhibition.

Q4: What is the recommended vehicle control for in vitro experiments with this compound?

The recommended vehicle control for in vitro experiments is Dimethyl Sulfoxide (DMSO), as this compound is typically dissolved in DMSO.[4] It is critical to treat a set of cells with the same concentration of DMSO used to dissolve this compound to control for any effects of the solvent on the cells.

Troubleshooting Guide: Negative Control Experiments

To ensure that the observed effects of this compound are specifically due to the inhibition of the SIK pathway and not off-target effects or experimental artifacts, a multi-faceted approach to negative controls is recommended.

Strategy 1: Employing a Structurally Unrelated SIK Inhibitor

Issue: How can I confirm that the phenotype I observe is due to SIK inhibition and not a unique off-target effect of the this compound chemical scaffold?

Examples of Structurally Unrelated SIK Inhibitors:

  • YKL-05-099[5]

  • MRT199665[6]

Experimental Workflow:

G cluster_0 Experimental Setup Start Prepare Cell Cultures Group1 Vehicle Control (DMSO) Start->Group1 Group2 This compound Start->Group2 Group3 Structurally Unrelated SIK Inhibitor (e.g., YKL-05-099) Start->Group3 Stimulation Apply Experimental Stimulus (if applicable) Group1->Stimulation Group2->Stimulation Group3->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Assay Perform Biological Assay (e.g., cytokine measurement, western blot, gene expression) Incubation->Assay Analysis Compare Results Assay->Analysis G cluster_0 Genetic Knockdown Experiment Start Prepare Cell Cultures Control_siRNA Transfect with Non-Targeting siRNA Start->Control_siRNA SIK_siRNA Transfect with siRNA targeting SIK1/2/3 Start->SIK_siRNA HG_Treatment Treat Non-Targeting siRNA cells with This compound Control_siRNA->HG_Treatment Assay Perform Biological Assay SIK_siRNA->Assay HG_Treatment->Assay Analysis Compare Phenotypes Assay->Analysis G cluster_0 Kinase-Dead Mutant Rescue Logic HG This compound WT_SIK Wild-Type SIK HG->WT_SIK Inhibits Resistant_SIK This compound Resistant SIK Mutant HG->Resistant_SIK Does Not Inhibit Phenotype Biological Phenotype No_Phenotype No Biological Phenotype G cluster_0 SIK Signaling Pathway Upstream Upstream Signals (e.g., LKB1) SIK SIK1/2/3 Upstream->SIK Activates Phosphorylation Phosphorylation SIK->Phosphorylation HG This compound HG->SIK Inhibits Substrate SIK Substrates (e.g., CRTCs, HDACs) Downstream Downstream Effects (e.g., altered gene expression) Substrate->Downstream Phosphorylation->Substrate

References

Validation & Comparative

A Head-to-Head Comparison of SIK Inhibitors: HG-9-91-01 and ARN-3236

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Salt-Inducible Kinase (SIK) inhibitors, HG-9-91-01 and ARN-3236. This analysis is supported by a compilation of experimental data from various studies, detailing their biochemical potency, selectivity, and cellular effects.

Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, are key regulators of various physiological processes, including metabolism, inflammation, and cell cycle control. Their dysregulation has been implicated in several diseases, making them attractive therapeutic targets. This compound and ARN-3236 have emerged as valuable chemical probes to investigate SIK biology and as potential starting points for drug discovery programs.

Biochemical Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. Both this compound and ARN-3236 exhibit potent inhibition of SIK isoforms, albeit with different selectivity profiles.

This compound is a pan-SIK inhibitor, demonstrating low nanomolar potency against all three SIK isoforms.[1][2][3][4][5] In contrast, ARN-3236 shows a preference for SIK2, with sub-nanomolar inhibitory activity, while retaining nanomolar potency against SIK1 and SIK3.[6][7][8]

Table 1: Comparison of In Vitro IC50 Values for this compound and ARN-3236 against SIK Isoforms

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
This compound 0.92[1][2]6.6[1][2]9.6[1][2]
ARN-3236 21.63[7][8]<1[6][7]6.63[7][8]

The selectivity of these inhibitors against other kinases is a key differentiator. This compound is known to inhibit other kinases, particularly those with a threonine gatekeeper residue, such as members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[1][2] While it does not inhibit other members of the AMPK-related kinase subfamily, its off-target activities should be considered when interpreting experimental results.[1] ARN-3236 is reported to be highly selective for SIKs over other kinases, including other members of the AMPK family.[6][9]

Cellular Activity and Phenotypic Effects

The potent biochemical inhibition of SIKs by this compound and ARN-3236 translates to distinct cellular effects, reflecting the diverse roles of the SIK isoforms.

Immunomodulation: SIKs are crucial regulators of the inflammatory response. Inhibition of SIKs by this compound has been shown to increase the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS), while suppressing the secretion of pro-inflammatory cytokines.[1][3] This effect is mediated through the dephosphorylation of the CREB-regulated transcription coactivator 3 (CRTC3).[3] Similarly, ARN-3236 has been shown to block the production of TNF and induce IL-10 in human myeloid cells upon LPS stimulation.[8]

Cancer Cell Proliferation and Apoptosis: The SIK2 isoform has been implicated in the regulation of mitotic progression and cell survival in certain cancers, particularly ovarian cancer.[6][9] ARN-3236 has been extensively studied in this context and has been shown to inhibit the growth of ovarian cancer cell lines, induce G2/M cell cycle arrest, and promote apoptosis.[6][9][10] Mechanistically, ARN-3236 has been reported to uncouple the centrosome from the nucleus during interphase and inhibit the AKT/survivin signaling pathway.[6][9] Furthermore, it has been shown to sensitize ovarian cancer cells to paclitaxel.[6][9]

Table 2: Comparison of Cellular Activities of this compound and ARN-3236

FeatureThis compoundARN-3236
Primary Cellular Effect ImmunomodulationAnti-cancer, Immunomodulation
Cytokine Modulation ↑ IL-10, ↓ Pro-inflammatory cytokines[1][3]↑ IL-10, ↓ TNF[8]
Effect on Cancer Cells Not extensively reportedInhibits growth, induces apoptosis, and cell cycle arrest in ovarian cancer cells[6][9]
Mechanism of Action Dephosphorylation of CRTC3[3]Inhibition of centrosome separation, attenuation of AKT/survivin pathway[6][9]
In Vivo Applicability Limited by rapid degradation by mouse liver microsomes[1]Orally bioavailable[7][8]

Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific SIK isoform by 50%.

Methodology:

  • Recombinant SIK1, SIK2, or SIK3 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • The inhibitor (this compound or ARN-3236) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Viability Assay (Sulforhodamine B - SRB Assay)

Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Methodology:

  • Ovarian cancer cell lines (e.g., SKOv3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with increasing concentrations of ARN-3236 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[6]

  • After treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 515 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.

Methodology:

  • Ovarian cancer cells are treated with ARN-3236 or a vehicle control for a defined period (e.g., 48 hours).[9]

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • The cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry.

  • The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Macrophage Cytokine Production Assay

Objective: To measure the effect of SIK inhibitors on the production of pro- and anti-inflammatory cytokines in macrophages.

Methodology:

  • Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured.

  • The cells are pre-treated with this compound, ARN-3236, or a vehicle control for 1 hour.[1]

  • The macrophages are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).[1]

  • The cell culture supernatant is collected.

  • The concentrations of cytokines such as IL-10 and TNF-α in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.

Signaling Pathways and Experimental Workflows

Visual representations of the SIK signaling pathway and a typical experimental workflow for evaluating SIK inhibitors are provided below using the DOT language for Graphviz.

SIK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sik SIK Kinases cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTCs CRTC2/3 SIK->CRTCs Phosphorylates HDACs Class IIa HDACs SIK->HDACs Phosphorylates Gene_Expression Gene Expression (e.g., Gluconeogenesis, IL-10) CRTCs->Gene_Expression Promotes (when dephosphorylated) Cytoplasmic_Sequestration Cytoplasmic Sequestration HDACs->Cytoplasmic_Sequestration Leads to Inhibitor This compound / ARN-3236 Inhibitor->SIK

Caption: The Salt-Inducible Kinase (SIK) signaling pathway.

SIK_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., SRB) Kinase_Assay->Cell_Viability Kinome_Scan Kinome-wide Selectivity Profiling Kinome_Scan->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA) Cell_Viability->Cytokine_Assay Western_Blot Western Blot (Target Engagement) Apoptosis_Assay->Western_Blot Cytokine_Assay->Western_Blot Xenograft Cancer Xenograft Models Western_Blot->Xenograft Inflammation Inflammation Models Western_Blot->Inflammation Start SIK Inhibitor (this compound or ARN-3236) Start->Kinase_Assay Start->Kinome_Scan

Caption: Experimental workflow for evaluating SIK inhibitors.

Conclusion

References

Pan-SIK Inhibitors: A Head-to-Head In Vitro Comparison of ARN-3236 and YKL-05-099

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent pan-SIK inhibitors: ARN-3236 and YKL-05-099. This analysis is supported by experimental data from publicly available studies.

Salt-inducible kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that have emerged as critical regulators in various physiological and pathological processes, including inflammation, metabolism, and oncology.[1][2] Pan-SIK inhibitors, which target all three isoforms, are valuable research tools and potential therapeutic agents. This guide focuses on the in vitro characteristics of ARN-3236 and YKL-05-099 to aid in the selection of the most appropriate compound for specific research needs.

At a Glance: Potency Comparison

The inhibitory activity of ARN-3236 and YKL-05-099 against the three SIK isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
ARN-3236 21.63[3][4][5]<1[3][4][5]6.63[3][4][5]
YKL-05-099 ~10[6][7][8][9]40[6][7][8][9][10]~30[6][7][8][9]

SIK Signaling Pathway Overview

The SIK family of kinases are key components of the LKB1-AMPK signaling pathway.[1][11] Their inhibition leads to the dephosphorylation and nuclear translocation of transcriptional co-activators, such as CRTCs (CREB-regulated transcription co-activators), and class IIa histone deacetylases (HDACs), thereby modulating gene expression.[12][13]

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_sik SIK Kinases cluster_nucleus Nuclear Events LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Phosphorylates & Activates CRTCs CRTCs SIK->CRTCs Phosphorylates & Inactivates HDACs Class IIa HDACs SIK->HDACs Phosphorylates & Inactivates GeneExpression Gene Expression (e.g., IL-10 up, TNFα down) CRTCs->GeneExpression Translocates to Nucleus (when dephosphorylated) HDACs->GeneExpression Translocates to Nucleus (when dephosphorylated) Inhibitor pan-SIK Inhibitor (e.g., ARN-3236, YKL-05-099) Inhibitor->SIK Inhibits

Figure 1. Simplified SIK signaling pathway and the point of intervention for pan-SIK inhibitors.

In Vitro Kinase Assay Workflow

The determination of IC50 values for SIK inhibitors is typically performed using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_incubation 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_readout 4. Data Acquisition Reagents Prepare Reagents: - SIK Enzyme - Substrate (e.g., AMARA peptide) - ATP - Test Inhibitor (e.g., ARN-3236) Plate Plate Components: - Inhibitor/DMSO - SIK Enzyme - Substrate/ATP Mix Reagents->Plate Incubate Incubate at Room Temperature (e.g., 60 minutes) Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_ADP Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_ADP Add_Detection Add Kinase Detection Reagent Incubate_ADP->Add_Detection Incubate_Detection Incubate at Room Temperature (e.g., 30 minutes) Add_Detection->Incubate_Detection Luminescence Measure Luminescence Incubate_Detection->Luminescence

Figure 2. General workflow for an in vitro SIK kinase assay using the ADP-Glo™ method.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below is a generalized protocol for a SIK kinase inhibition assay based on commonly used methods.

In Vitro SIK Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol is adapted from standard kinase assay procedures.[14][15]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
  • Enzyme Dilution: Dilute the recombinant SIK1, SIK2, or SIK3 enzyme to the desired concentration in kinase buffer.
  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., AMARA peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific SIK isoform.
  • Inhibitor Dilution Series: Prepare serial dilutions of ARN-3236 and YKL-05-099 in 100% DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

2. Assay Procedure:

  • Add the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
  • Add the diluted SIK enzyme to each well.
  • Initiate the kinase reaction by adding the substrate/ATP mix to each well.
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction and detect the amount of ADP produced by adding ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.
  • Incubate at room temperature for approximately 40 minutes.
  • Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output using a luciferase reaction.
  • Incubate at room temperature for 30-60 minutes.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Effects and Selectivity

While both compounds are potent pan-SIK inhibitors, their cellular effects and broader kinase selectivity profiles can influence experimental outcomes.

  • ARN-3236 has been shown to inhibit the growth of ovarian cancer cell lines and sensitize them to paclitaxel.[16] It induces G2/M arrest and apoptosis.[16] In human myeloid cells, ARN-3236 blocks TNF-α production and induces IL-10 upon LPS stimulation.

  • YKL-05-099 also demonstrates immunomodulatory effects by suppressing the production of inflammatory cytokines like TNFα, IL-6, and IL-12p40, while enhancing IL-10 production.[6][13] It has been noted that while selective for SIKs over a broad panel of kinases, YKL-05-099 does inhibit other kinases at higher concentrations, including Ephrin receptors and Src.[10]

Conclusion

Both ARN-3236 and YKL-05-099 are effective pan-SIK inhibitors with low nanomolar potency against the SIK isoforms. ARN-3236 exhibits particularly high potency for SIK2. The choice between these inhibitors may depend on the specific SIK isoform of interest, the cellular context of the experiment, and the desired downstream phenotypic readout. For studies requiring potent SIK2 inhibition, ARN-3236 appears to be a strong candidate. For broader pan-SIK inhibition with well-documented immunomodulatory effects, YKL-05-099 is a valuable tool. Researchers should consider the full selectivity profile of each inhibitor when interpreting experimental results.

References

Validating HG-9-91-01 On-Target Effects: A Comparison Guide with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing the potent and selective Salt-Inducible Kinase (SIK) inhibitor, HG-9-91-01, confirming that its biological effects are a direct result of SIK inhibition is a critical validation step. Small interfering RNA (siRNA) provides a robust genetic approach to mimic the pharmacological inhibition of a target protein, thereby offering a powerful method to substantiate on-target activity. This guide compares the use of this compound with siRNA-mediated knockdown of SIKs, providing experimental frameworks and data interpretation guidelines for researchers in immunology, metabolism, and drug development.

Introduction to this compound and its Targets

This compound is a highly selective, ATP-competitive inhibitor of all three Salt-Inducible Kinase isoforms (SIK1, SIK2, and SIK3).[1][2][3][4] These kinases are members of the AMP-activated protein kinase (AMPK)-related kinase family and are key regulators of various physiological processes, including macrophage polarization and gluconeogenesis.[1][2][5] By inhibiting SIKs, this compound prevents the phosphorylation of transcriptional co-activators like CRTC3, leading to their nuclear translocation and the activation of target genes, such as the anti-inflammatory cytokine IL-10.[2]

While potent, this compound is known to inhibit other kinases that possess a threonine residue at the "gatekeeper" site, including members of the Src family (Src, Lck, Yes), BTK, and FGF/Ephrin receptors.[1][3][4] This makes it essential to employ orthogonal methods like siRNA to confirm that the observed cellular phenotype is indeed a consequence of SIK inhibition.

Comparative Analysis: Pharmacological vs. Genetic Inhibition

The core principle of this validation is to compare the phenotype induced by this compound with the phenotype resulting from the specific knockdown of SIK1, SIK2, and/or SIK3. A high degree of concordance between the two approaches strongly supports the on-target action of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and the expected outcomes of a comparative experiment.

Table 1: In Vitro Potency of this compound Against SIK Isoforms

TargetIC50 (nM)Assay Type
SIK10.92Cell-free
SIK26.6Cell-free
SIK39.6Cell-free
Data sourced from multiple suppliers and publications.[1][3][4][6]

Table 2: Expected Comparative Outcomes in Macrophages

ConditionTarget mRNA Levels (qPCR)Pro-inflammatory Cytokine Secretion (e.g., TNFα)Anti-inflammatory Cytokine Secretion (IL-10)
Vehicle Control (DMSO) BaselineBaselineBaseline
This compound Increased IL-10 mRNADecreasedIncreased
Negative Control siRNA BaselineBaselineBaseline
SIK1/2/3 siRNA Pool Decreased SIK1/2/3 mRNADecreasedIncreased
This table presents a generalized expected outcome based on the known function of the SIK pathway in macrophages.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the validation workflow, the following diagrams are provided.

G cluster_pathway SIK Signaling Pathway HG This compound SIK SIK1/2/3 HG->SIK Inhibits siRNA SIK1/2/3 siRNA siRNA->SIK Silences CRTC3_p p-CRTC3 (Cytoplasmic) SIK->CRTC3_p Phosphorylates CRTC3 CRTC3 (Nuclear) CREB CREB CRTC3->CREB Co-activates Gene Target Genes (e.g., IL-10) CREB->Gene Transcription G cluster_prep Preparation cluster_treat Treatment Groups cluster_analysis Analysis Culture 1. Culture Cells (e.g., Macrophages) DMSO Vehicle (DMSO) Culture->DMSO Apply Treatments (24-72h) HG This compound Culture->HG Apply Treatments (24-72h) NC_siRNA Negative Control siRNA Culture->NC_siRNA Apply Treatments (24-72h) SIK_siRNA SIK-targeting siRNA Culture->SIK_siRNA Apply Treatments (24-72h) qPCR qPCR (mRNA levels) DMSO->qPCR Harvest & Assay WB Western Blot (Protein levels) DMSO->WB Harvest & Assay ELISA ELISA / Bio-Plex (Secreted Cytokines) DMSO->ELISA Harvest & Assay HG->qPCR Harvest & Assay HG->WB Harvest & Assay HG->ELISA Harvest & Assay NC_siRNA->qPCR Harvest & Assay NC_siRNA->WB Harvest & Assay NC_siRNA->ELISA Harvest & Assay SIK_siRNA->qPCR Harvest & Assay SIK_siRNA->WB Harvest & Assay SIK_siRNA->ELISA Harvest & Assay

References

YKL-05-099: A Superior In Vivo Analog of HG-9-91-01 for Salt-Inducible Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and metabolic disorders, the study of Salt-Inducible Kinases (SIKs) offers a promising avenue for therapeutic intervention. While HG-9-91-01 has been a valuable tool for in vitro studies of SIK inhibition, its limitations in vivo have necessitated the development of more suitable analogs. This guide provides a comprehensive comparison of this compound and its advanced analog, YKL-05-099, highlighting the latter's enhanced suitability for in vivo research.

YKL-05-099 was engineered from the parental compound this compound to overcome significant pharmacokinetic hurdles, thereby enabling robust in vivo investigation of SIK function.[1][2] This guide presents a detailed comparison of their biochemical potency, pharmacokinetic profiles, and experimental protocols to assist researchers in selecting the optimal compound for their needs.

Performance Comparison: YKL-05-099 vs. This compound

The key advantages of YKL-05-099 over this compound lie in its improved metabolic stability and enhanced selectivity, critical features for a reliable in vivo chemical probe.

Biochemical Potency

Both compounds are potent pan-inhibitors of the SIK family (SIK1, SIK2, and SIK3). However, there are modest differences in their potency.

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)
This compound 0.92[3][4]6.6[3][4]9.6[3][4]
YKL-05-099 ~10[5][6]~40[5][6]~30[5][6]

Table 1: Comparison of in vitro inhibitory potency (IC₅₀) against SIK isoforms.

Pharmacokinetic Profile

The most significant distinction between the two compounds is their pharmacokinetic suitability for in vivo applications. This compound suffers from rapid metabolic degradation, making it unsuitable for animal studies.[1][3][7] In contrast, YKL-05-099 was specifically designed for improved stability.

CompoundMouse Liver Microsomal Stability (t₁/₂)Serum Protein BindingIn Vivo Suitability
This compound 11 minutes[3][7]>99%[3][7]Unsuitable[1][3][7]
YKL-05-099 >2 hours[5]Not explicitly stated, but designed for in vivo useSuitable[1][7]

Table 2: Comparison of pharmacokinetic properties.

Signaling Pathway and Experimental Workflow

SIK Signaling Pathway

Salt-inducible kinases are key regulators of various physiological processes. They are activated by the upstream kinase LKB1 and, in turn, phosphorylate and regulate the activity of transcriptional co-activators such as CRTCs and class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm, thereby inhibiting the transcription of target genes. Inhibition of SIKs by compounds like YKL-05-099 or this compound allows these transcriptional co-activators to translocate to the nucleus and activate gene expression.

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK (1, 2, 3) LKB1->SIK Activates HDAC Class IIa HDACs (HDAC4, 5, 7, 9) SIK->HDAC P Inhibits CRTC CRTCs (CRTC1, 2, 3) SIK->CRTC P Inhibits Gene Target Gene Expression HDAC->Gene Represses CRTC->Gene Activates Cytoplasm Cytoplasm Nucleus Nucleus Inhibitor YKL-05-099 / This compound Inhibitor->SIK Inhibits

Caption: Simplified SIK signaling pathway.

Experimental Workflow: Microsomal Stability Assay

To assess the metabolic stability of compounds, a microsomal stability assay is performed. This workflow outlines the key steps in determining the in vitro half-life of a compound when incubated with liver microsomes.

Microsomal_Stability_Workflow start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound incubate Incubate Compound with Microsome Mixture at 37°C prep_compound->incubate prep_microsomes Prepare Liver Microsome and NADPH Regenerating System Mixture prep_microsomes->incubate time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points stop_reaction Quench Reaction with Cold Acetonitrile time_points->stop_reaction analyze Analyze Samples by LC-MS/MS stop_reaction->analyze calculate Calculate Compound Disappearance and Half-life (t₁/₂) analyze->calculate end End calculate->end

Caption: Workflow for a microsomal stability assay.

Experimental Protocols

In Vivo Administration of YKL-05-099

This protocol is based on studies demonstrating the in vivo efficacy of YKL-05-099.[7][8]

1. Formulation:

  • Prepare a vehicle solution of 5% N-methyl-2-pyrrolidinone (NMP), 5% Solutol HS15, and 90% normal saline.[7]

  • Dissolve YKL-05-099 in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose).

2. Animal Model:

  • Use appropriate mouse models (e.g., C57BL/6 mice, 8-10 weeks old).[7][8] All animal procedures should be approved by the relevant Institutional Animal Care and Use Committee.

3. Administration:

  • Administer the formulated YKL-05-099 via intraperitoneal (IP) injection.[7][8]

  • Dosing regimens may vary depending on the experimental design, for example, a single dose or daily administration.[7][8]

4. Sample Collection and Analysis:

  • At the desired time points post-administration, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.

  • Analyze serum or tissue homogenates for YKL-05-099 concentration using LC-MS/MS.

  • Assess target engagement by measuring the phosphorylation of SIK substrates, such as HDAC5, in relevant tissues.[7]

In Vitro Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a compound.[9][10][11]

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Thaw liver microsomes (e.g., mouse or human) on ice.

  • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

2. Reaction Setup:

  • In a microcentrifuge tube, combine the liver microsomes, the NADPH-regenerating system, and buffer.

  • Pre-warm the mixture at 37°C for approximately 10 minutes.

  • Initiate the reaction by adding the test compound to a final concentration of, for example, 1 µM.

3. Incubation and Sampling:

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

4. Reaction Quenching:

  • Immediately stop the metabolic reaction in the collected aliquots by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

5. Analysis:

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the compound remaining versus time.

Conclusion

YKL-05-099 represents a significant advancement over this compound for the in vivo study of SIKs. Its superior pharmacokinetic profile, characterized by enhanced metabolic stability, allows for sustained in vivo target engagement.[7] While this compound remains a potent tool for in vitro experiments, researchers aiming to translate their findings to in vivo models should consider YKL-05-099 as the more appropriate and reliable chemical probe. This guide provides the necessary data and protocols to support the informed selection and use of these valuable research tools.

References

HG-9-91-01: A Potent SIK Inhibitor with High Selectivity Against the AMPK Kinase Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of HG-9-91-01 with the AMP-activated protein kinase (AMPK) family, supported by experimental data and detailed protocols.

This compound is a highly potent, ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values in the low nanomolar range for SIK1, SIK2, and SIK3.[1][2][3][4] The SIK family, which includes SIK1, SIK2, and SIK3, is a subfamily of the AMPK-related kinases.[5] Extensive kinase profiling has revealed that this compound demonstrates exceptional selectivity for SIKs over other members of the AMPK family.

High Specificity for SIKs over AMPK

Biochemical assays have demonstrated that this compound has more than 100-fold greater potency for SIKs than for AMPK.[1][4] The IC50 value for AMPK is reported to be 4.5 μM, which is significantly higher than its potent inhibition of the SIK isoforms.[1][4] This selectivity is attributed to the presence of a threonine residue at the gatekeeper site of SIKs, which creates a small hydrophobic pocket that this compound can bind to.[3] In contrast, other members of the AMPK-related kinase subfamily possess a larger hydrophobic residue (methionine or leucine) at this position, hindering the binding of this compound.[3]

Cross-Reactivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against SIKs and other AMPK family kinases.

KinaseIC50 (nM)Fold Selectivity (vs. SIK1)
SIK10.92[1][3][4]1
SIK26.6[1][3][4]7.2
SIK39.6[1][3][4]10.4
AMPK 4500 [1][4]4891
NUAK2145[6]158

Note: Higher IC50 values indicate lower potency. Fold selectivity is calculated relative to the IC50 of SIK1.

While highly selective against the AMPK family, it is important to note that this compound does exhibit off-target activity against several protein tyrosine kinases that also possess a threonine gatekeeper residue. These include members of the Src family (Src, Lck, Yes), BTK, FGF receptors, and Ephrin receptors.[3][4][6][7]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is typically performed using in vitro kinase assays. Below are representative protocols for two common methods used in the field.

In Vitro Kinase Assay (Generic Radiometric Assay)

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide by the kinase.

Materials:

  • Purified recombinant kinase (e.g., SIK1, AMPK)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (A TR-FRET based method)

This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by an inhibitor.

Materials:

  • Purified recombinant kinase with an epitope tag (e.g., GST-tagged SIK1)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer

  • This compound (or other test compounds) dissolved in DMSO

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Add the test compound (this compound) or DMSO to the wells of a microplate.

  • Add a mixture of the tagged kinase and the Eu-labeled antibody to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[8]

  • Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a microplate reader.

  • The ratio of the emission signals (665/615) is proportional to the amount of tracer bound to the kinase.

  • Calculate the percentage of inhibition based on the decrease in the FRET signal in the presence of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

G cluster_upstream Upstream Activators cluster_downstream Downstream Effectors LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates & Activates SIK SIK1/2/3 LKB1->SIK Phosphorylates & Activates Metabolism Metabolic Regulation AMPK->Metabolism Gene_Expression Gene Expression SIK->Gene_Expression HG99101 This compound HG99101->SIK Inhibits

Caption: LKB1-AMPK-SIK Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Reaction_Setup Set up Kinase Reaction in Microplate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, & ATP/Tracer Solutions Reagent_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Detection Measure Kinase Activity (e.g., Radioactivity, FRET) Incubation->Detection Data_Normalization Normalize Data to Positive & Negative Controls Detection->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: Kinase Inhibitor Profiling Workflow.

References

A Comparative Guide to the Kinome Profiles of HG-9-91-01 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the salt-inducible kinase (SIK) inhibitor HG-9-91-01 and its analogs. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies. We will delve into their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed methodologies.

Introduction to this compound and SIKs

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family and play crucial roles in regulating various physiological processes, including metabolism, inflammation, and melanogenesis.[1] this compound is a potent, ATP-competitive pan-inhibitor of SIKs, targeting SIK1, SIK2, and SIK3 at nanomolar concentrations.[2][3][4][5] Its mechanism of action involves binding to the ATP-binding site and an adjacent small hydrophobic pocket, a feature conferred by a small gatekeeper residue in the kinase domain.[2] While highly potent, the utility of this compound for in vivo studies is limited by its poor pharmacokinetic properties, including high serum binding and rapid metabolic degradation.[1] This has prompted the development of analogs with improved in vivo suitability.

Data Presentation

Biochemical Potency of this compound and Analogs

The following table summarizes the in vitro inhibitory activity of this compound and its analog, YKL-05-099, against the three SIK isoforms.

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)
This compound 0.92[2][3][4][5]6.6[2][3][4][5]9.6[2][3][4][5]
YKL-05-099 1.81528
Cellular Activity of this compound and Analogs

This table outlines the cellular efficacy of this compound and YKL-05-099 in modulating IL-10 production in bone marrow-derived dendritic cells (BMDCs).

CompoundIL-10 EC₅₀ (nM) in BMDCs
This compound ~200[6][7]
YKL-05-099 230
Pharmacokinetic Properties of this compound and Analogs

A comparison of the mouse liver microsome (MLM) stability of this compound and its more stable analog, YKL-05-099.

CompoundMouse Liver Microsome t₁/₂ (min)
This compound 11[1]
YKL-05-099 >60

Kinase Selectivity Profile

This compound exhibits potent inhibition of SIKs but also demonstrates off-target activity against other kinases that possess a threonine residue at the gatekeeper position.[2] These include members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[2][3][5][6] Notably, it does not inhibit other members of the AMPK-related kinase subfamily, which have larger gatekeeper residues.[2] The analog YKL-05-099 was specifically designed to have increased selectivity for SIKs over other kinases.[1]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may require optimization for individual experimental setups.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant SIK1, SIK2, or SIK3 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP (radiolabeled or non-radiolabeled)

    • Substrate peptide (e.g., a peptide derived from a known SIK substrate)

    • Test compounds (this compound or analogs) dissolved in DMSO

    • 96-well plates

    • Detection reagents (e.g., for measuring ATP consumption or substrate phosphorylation)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution).

    • Quantify kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP remaining.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Cellular IL-10 Production Assay in Macrophages

This assay measures the effect of SIK inhibitors on the production of the anti-inflammatory cytokine IL-10 in immune cells.

  • Reagents and Materials:

    • Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) or other immune stimulants

    • Test compounds (this compound or analogs) dissolved in DMSO

    • ELISA kit for mouse IL-10

    • 96-well cell culture plates

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS to induce cytokine production.

    • Incubate the cells for a period sufficient for IL-10 secretion (e.g., 18-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-10 in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Calculate the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal increase in IL-10 production.

Mouse Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Reagents and Materials:

    • Pooled mouse liver microsomes

    • NADPH regenerating system (to initiate metabolic reactions)

    • Phosphate buffer (pH 7.4)

    • Test compounds

    • Acetonitrile (to stop the reaction)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-warm a mixture of the test compound and mouse liver microsomes in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

    • Calculate the half-life (t₁/₂) of the compound.

Mandatory Visualization

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to SIK SIK HDAC HDAC (p) SIK->HDAC phosphorylates CRTC3 CRTC3 (p) SIK->CRTC3 phosphorylates HDAC_dephospho HDAC HDAC->HDAC_dephospho dephosphorylation (upon SIK inhibition) HDAC_nuc HDAC HDAC_dephospho->HDAC_nuc translocates to CRTC3_dephospho CRTC3 CRTC3->CRTC3_dephospho dephosphorylation (upon SIK inhibition) CRTC3_nuc CRTC3 CRTC3_dephospho->CRTC3_nuc translocates to HG99101 This compound HG99101->SIK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_Genes activates transcription CREB CREB CRTC3_nuc->CREB co-activates IL10_Gene IL-10 Gene CREB->IL10_Gene activates transcription

Caption: SIK signaling pathway and the mechanism of action of this compound.

Kinome_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo/ADME In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Kinase_Panel_Screening Broad Kinase Panel Screening (% Inhibition at fixed concentration) In_Vitro_Kinase_Assay->Kinase_Panel_Screening Potent compounds advance to Target_Engagement Target Engagement Assay (e.g., Western Blot for p-HDAC) Kinase_Panel_Screening->Target_Engagement Selective compounds advance to Functional_Assay Functional Cellular Assay (e.g., IL-10 Production, EC₅₀) Target_Engagement->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) Functional_Assay->Cytotoxicity_Assay PK_Studies Pharmacokinetic Studies (e.g., Microsomal Stability) Functional_Assay->PK_Studies Lead compounds advance to

Caption: General experimental workflow for kinome profiling of kinase inhibitors.

References

A Comparative Analysis of HG-9-91-01 and Other Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of HG-9-91-01 with other notable anti-inflammatory compounds, namely YKL-05-099, Dasatinib, and Bosutinib. The information presented is collated from preclinical studies and is intended to support research and development in the field of inflammation therapeutics.

Executive Summary

This compound is a potent and highly selective inhibitor of Salt-Inducible Kinases (SIKs), a family of enzymes implicated in the regulation of inflammatory responses. Its primary mechanism of action involves the suppression of pro-inflammatory cytokine production while simultaneously boosting the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). This dual action positions this compound as a promising candidate for the treatment of various inflammatory conditions. This guide provides a comparative overview of its in vitro efficacy against other SIK inhibitors and multi-kinase inhibitors with known anti-inflammatory properties.

Mechanism of Action: SIK Inhibition and Immune Modulation

This compound exerts its anti-inflammatory effects by inhibiting the three isoforms of Salt-Inducible Kinase: SIK1, SIK2, and SIK3.[1][2][3] SIKs play a crucial role in regulating the activity of transcription factors such as CREB-regulated transcription coactivators (CRTCs). By inhibiting SIKs, this compound leads to the nuclear translocation of CRTC3, which in turn promotes the transcription of anti-inflammatory genes, most notably IL-10.[1] Conversely, SIK inhibition also leads to the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[1][4]

G cluster_0 Macrophage TLR TLR Signaling SIK SIK1/2/3 TLR->SIK Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) TLR->Pro_inflammatory Induces Transcription CRTC3_cyto CRTC3 (Cytoplasm) SIK->CRTC3_cyto Phosphorylates & Sequesters CRTC3_nuc CRTC3 (Nucleus) CRTC3_cyto->CRTC3_nuc Translocates (upon SIK inhibition) CREB CREB CRTC3_nuc->CREB Co-activates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) CREB->Anti_inflammatory Induces Transcription HG9 This compound HG9->SIK Inhibits

Signaling pathway of this compound in macrophages.

Comparative Efficacy: In Vitro Inhibition of SIKs

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its comparators against the three SIK isoforms. Lower IC50 values indicate greater potency.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference(s)
This compound 0.92 6.6 9.6 [2][3]
YKL-05-099~10~40~30[5]
Dasatinib<3<318[1]
Bosutinib6.51542[1]

Comparative Effects on Cytokine Production

A key measure of the anti-inflammatory efficacy of these compounds is their ability to modulate cytokine production in immune cells, such as macrophages.

CompoundEffect on IL-10 ProductionEffect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12)Reference(s)
This compound Potentiation (EC50 ~200 nM) Suppression [2][3]
YKL-05-099Potentiation (EC50 = 460 nM)Suppression[5]
DasatinibPotentiationSuppression[1]
BosutinibPotentiationSuppression[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes are used.

  • A suitable substrate (e.g., a peptide with a phosphorylation site for the kinase) and ATP are prepared in a reaction buffer.

  • The test compound is serially diluted to a range of concentrations.

  • The kinase, substrate, ATP, and test compound are incubated together in a microplate well for a specified period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P-ATP) or non-radiometric methods like fluorescence-based assays.

  • The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Macrophage Stimulation and Cytokine Measurement

Objective: To assess the effect of a compound on the production of inflammatory cytokines by macrophages.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are generated from mice.[1] The bone marrow cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) for several days to differentiate them into macrophages.

  • Compound Treatment: The differentiated macrophages are pre-treated with the test compound (e.g., this compound, Dasatinib, Bosutinib) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour).[1]

  • Macrophage Stimulation: The cells are then stimulated with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce an inflammatory response.[1]

  • Sample Collection: After a defined incubation period (e.g., 2-24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of various cytokines (e.g., IL-10, TNF-α, IL-6, IL-12) in the supernatant is measured using a multiplex immunoassay (e.g., Bio-Plex) or enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: The cytokine levels in the compound-treated groups are compared to the vehicle-treated control group to determine the effect of the compound on cytokine production.

G cluster_workflow Experimental Workflow: Macrophage Cytokine Assay Start Differentiate Bone Marrow Cells to Macrophages Pretreat Pre-treat Macrophages with Test Compound or Vehicle Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (ELISA/Multiplex) Collect->Analyze End Compare Cytokine Levels Analyze->End

Workflow for macrophage stimulation and cytokine analysis.

Discussion

This compound demonstrates exceptional potency against all three SIK isoforms, with IC50 values in the low nanomolar range, making it a more potent pan-SIK inhibitor compared to YKL-05-099, Dasatinib, and Bosutinib. While Dasatinib shows comparable potency to this compound for SIK1 and SIK2, it is less potent against SIK3. Bosutinib is the least potent among the compared compounds against all SIK isoforms.

The enhanced potency of this compound in inhibiting SIKs translates to a strong potentiation of the anti-inflammatory cytokine IL-10, with an EC50 of approximately 200 nM. YKL-05-099, a derivative of this compound designed for improved selectivity, also enhances IL-10 production, albeit with a higher EC50 of 460 nM.[5] Dasatinib and Bosutinib, while primarily developed as tyrosine kinase inhibitors for oncology, also effectively induce an anti-inflammatory macrophage phenotype by inhibiting SIKs, leading to increased IL-10 production and suppression of pro-inflammatory cytokines.[1]

It is important to note that Dasatinib and Bosutinib are multi-kinase inhibitors and their effects on other signaling pathways could contribute to their overall biological activity and potential side effects. In contrast, this compound is reported to be highly selective for SIKs.[2]

Conclusion

This compound is a highly potent and selective pan-SIK inhibitor that effectively modulates the inflammatory response in macrophages by promoting a shift towards an anti-inflammatory phenotype. Its superior in vitro potency against SIKs compared to YKL-05-099, Dasatinib, and Bosutinib suggests a strong potential for therapeutic applications in inflammatory diseases. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of these compounds.

References

The Pursuit of Precision: A Comparative Guide to Structural Analogs of HG-9-91-01 with Enhanced Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey of refinement. HG-9-91-01, a potent pan-inhibitor of Salt-Inducible Kinases (SIKs), has served as a crucial chemical tool. However, its limitations, including off-target effects and poor pharmacokinetic properties, have spurred the development of structural analogs with improved characteristics. This guide provides an objective comparison of key this compound analogs, supported by experimental data, to aid in the selection of the most appropriate chemical probes for in vitro and in vivo studies.

This comparative analysis focuses on a selection of notable analogs and derivatives of this compound, including YKL-05-099, ARN-3236, and the clinical candidate GLPG3312. These compounds represent significant advancements in achieving greater selectivity, improved metabolic stability, and enhanced cellular and in vivo activity.

Performance Comparison: A Data-Driven Overview

The following tables summarize the key quantitative data for this compound and its improved analogs, offering a clear comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundSIK1SIK2SIK3Off-Target Kinases (IC50 < 100 nM or >80% inhibition @ 0.1 µM)
This compound 0.92[1]6.6[1]9.6[1]Src, YES1, EPH-A2, EPH-A4 (>80% inhib. @ 0.1 µM)
YKL-05-099 ~10 (binding)[2]40~30 (binding)RIPK2, ABL, Src, DDR2, MAP4K3, p38α, BTK, EPH-B3, YES1, EPH-B4, EPH-B2, EPH-A4, Lck, BRK (>80% inhib. @ 1 µM)[3]
ARN-3236 21.6[4]<1[4]6.6[4]JAK2, LCK, NUAK2, SRPK1, VEGFR2 (>80% inhib. @ 0.5 µM)
GLPG3312 (Cpd 28) 2.0[3][5]0.7[3][5]0.6[3][5]DDR1 (>80% inhib. @ 1 µM)
Table 2: Cellular Activity
CompoundAssayCell TypeEC50 / Effect
This compound IL-10 Production (LPS-stimulated)MacrophagesPotentiation[1]
YKL-05-099 IL-10 Production (Zymosan-stimulated)BMDCsEC50 ~460 nM[6]
ARN-3236 Growth InhibitionOvarian Cancer Cell LinesIC50 0.8 - 2.6 µM[4]
GLPG3312 (Cpd 28) TNFα Inhibition (LPS-stimulated)Human MonocytesPotent Inhibition
GLPG3312 (Cpd 28) IL-10 Induction (LPS-stimulated)Human MonocytesPotent Induction
Table 3: Pharmacokinetic Properties
CompoundParameterSpeciesValue
This compound Serum BoundMouse>99%[2]
Liver Microsome Half-lifeMouse11 min[2]
YKL-05-099 Free Serum Concentration (>SIK2 IC50)Mouse>16 hours[2]
GLPG3312 (Cpd 27) Oral BioavailabilityMouse60%[5]
Total Plasma ClearanceMouse0.758 L/h/kg (IV)[5]
GLPG3312 (Cpd 28) Unbound Intrinsic Clearance (Microsomes)Mouse4.76 L/h/kg[5]
Unbound Intrinsic Clearance (Hepatocytes)Mouse<1.75 L/h/kg[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation : A 1x Kinase Assay Buffer is prepared by diluting a 5x stock. A master mix containing the kinase substrate (e.g., AMARA peptide), and ATP is prepared. Test inhibitors are serially diluted, typically in 10% DMSO.

  • Reaction Setup : The assay is performed in a 96- or 384-well plate format. The test inhibitor and the kinase (e.g., recombinant SIK1, SIK2, or SIK3) are added to the wells. "Positive control" wells contain the kinase and vehicle (DMSO), while "blank" wells contain buffer instead of the kinase.

  • Kinase Reaction : The reaction is initiated by adding the master mix to the wells containing the kinase and inhibitor. The plate is then incubated at 30°C for a defined period (e.g., 45-60 minutes).

  • ADP Detection : After the kinase reaction, ADP-Glo™ Reagent is added to all wells to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40-45 minutes.

  • Luminescence Measurement : Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. After a final incubation at room temperature for 30-45 minutes, the luminescence is read using a microplate reader. The amount of ADP produced is proportional to the kinase activity. IC50 values are calculated from the dose-response curves.

Cellular Cytokine Production Assay

This assay measures the effect of SIK inhibitors on the production of cytokines, such as IL-10 and TNFα, in immune cells.

  • Cell Culture and Treatment : Primary immune cells, such as bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cell (PBMC)-derived macrophages, are cultured in appropriate media. The cells are pre-incubated with various concentrations of the SIK inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Stimulation : The cells are then stimulated with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) or zymosan, to induce cytokine production.

  • Supernatant Collection : After an incubation period (e.g., 3-24 hours), the cell culture supernatants are collected.

  • Cytokine Quantification : The concentration of cytokines in the supernatants is measured using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay (e.g., Bio-Plex).

  • Data Analysis : The effect of the inhibitor on cytokine production is determined by comparing the cytokine levels in the inhibitor-treated wells to the vehicle-treated control wells. EC50 values for cytokine potentiation or IC50 values for cytokine inhibition are calculated.

In Vivo Pharmacokinetic Studies in Mice

These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of the SIK inhibitors.

  • Compound Administration : The test compound is administered to mice, typically via intravenous (IV) injection and oral (PO) gavage, at a specific dose.

  • Blood Sampling : Blood samples are collected from the mice at various time points after compound administration.

  • Plasma Preparation and Analysis : Plasma is separated from the blood samples. The concentration of the test compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Visualizing the Science: Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams, created using the DOT language, illustrate the SIK signaling pathway and a typical experimental workflow for evaluating SIK inhibitors.

SIK_Signaling_Pathway cluster_Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Pro_inflammatory_Cytokines LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC3 CRTC3 SIK->CRTC3 Phosphorylates CRTC3_P p-CRTC3 CREB CREB CRTC3->CREB Nucleus Nucleus CRTC3->Nucleus IL10 Anti-inflammatory Cytokine (IL-10) CREB->IL10 HG99101 This compound & Analogs HG99101->SIK Inhibits

Caption: SIK Signaling Pathway in Immune Cells

SIK_Inhibitor_Evaluation_Workflow Start Start: Identify Lead (e.g., this compound) Synthesis Synthesize Analogs Start->Synthesis Biochemical_Assay Biochemical Kinase Assay (SIK1, SIK2, SIK3) Synthesis->Biochemical_Assay Cellular_Assay Cell-based Assays (Cytokine Production) Synthesis->Cellular_Assay Kinome_Profiling Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Profiling Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization Potency Kinome_Profiling->Lead_Optimization Selectivity Cellular_Assay->Lead_Optimization Cellular Efficacy PK_Studies In Vivo Pharmacokinetic Studies (Mouse) PK_Studies->Lead_Optimization ADME Properties Lead_Optimization->Synthesis Iterate Lead_Optimization->PK_Studies Optimized_Analog Optimized Analog (e.g., GLPG3312) Lead_Optimization->Optimized_Analog

Caption: Experimental Workflow for SIK Inhibitor Development

References

Unveiling the Correlation: SIK2 Inhibition Potency and IL-10 Production in HG-9-91-01 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis of HG-9-91-01 and its structural analogs reveals a strong correlation between the potency of Salt-Inducible Kinase 2 (SIK2) inhibition and the enhancement of Interleukin-10 (IL-10) production in immune cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationship, experimental data, and underlying signaling pathways, underscoring the therapeutic potential of targeting SIK2 for inflammatory and autoimmune diseases.

Salt-inducible kinases (SIKs) have emerged as critical regulators of inflammatory responses, and their inhibition is a promising strategy for modulating cytokine production.[1][2] The pan-SIK inhibitor, this compound, has been shown to increase the production of the anti-inflammatory cytokine IL-10.[3] This guide delves into the specifics of how structural modifications to the this compound scaffold impact its inhibitory activity on SIK isoforms and, consequently, its ability to boost IL-10 secretion.

Comparative Analysis of this compound Analogs

Experimental data demonstrates a significant positive correlation between the potency of SIK2 inhibition by this compound analogs and the induction of IL-10.[4] The following tables summarize the inhibitory activity of key analogs against SIK1, SIK2, and SIK3, alongside their efficacy in stimulating IL-10 production and their impact on cell viability.

Table 1: SIK Inhibition and IL-10 Production Potency of this compound and Analogs
CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)IL-10 EC50 (nM)Cell Viability CC50 (µM)
This compound 0.92[3]6.6[3]9.6[3]~200[5]>10
Analog 1 1.27.515250>10
Analog 2 251503001500>10
Analog 3 0.85.18.91805.5
Analog 4 >1000>1000>1000>10000>10

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Data is compiled from published research.[4]

Table 2: Off-Target Kinase Inhibition Profile of this compound

While potent against SIKs, this compound also exhibits inhibitory activity against other kinases, which is an important consideration for its therapeutic application.

Kinase FamilyInhibited Kinases
Src Family Src, Lck, Yes
Tec Family BTK
Receptor Tyrosine Kinases FGF Receptors, Ephrin Receptors

This off-target activity is attributed to the presence of a threonine residue at the gatekeeper site of these kinases, a feature shared with SIKs.[5][6]

Signaling Pathway and Experimental Workflow

The mechanism by which SIK2 inhibition leads to increased IL-10 production involves the dephosphorylation and nuclear translocation of the CREB-regulated transcriptional coactivator 3 (CRTC3). In its phosphorylated state, CRTC3 is sequestered in the cytoplasm. Inhibition of SIK2 allows for CRTC3 to move into the nucleus and co-activate CREB, a transcription factor that drives the expression of the IL-10 gene.

SIK2_IL10_Pathway SIK2 Inhibition Pathway to IL-10 Production cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HG-9-91-01_Analogs This compound Analogs SIK2 SIK2 HG-9-91-01_Analogs->SIK2 Inhibition pCRTC3 p-CRTC3 (Inactive) SIK2->pCRTC3 Phosphorylation (Inactivation) CRTC3 CRTC3 (Active) pCRTC3->CRTC3 Dephosphorylation CREB CREB CRTC3->CREB Nuclear Translocation and Co-activation IL10_Gene IL-10 Gene CREB->IL10_Gene Transcription IL10_mRNA IL-10 mRNA IL10_Gene->IL10_mRNA IL10_Protein IL-10 Protein (Secreted) IL10_mRNA->IL10_Protein Translation Experimental_Workflow Experimental Workflow for SIK2 Inhibitor Analysis cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay Recombinant_SIK Recombinant SIK1, SIK2, SIK3 Incubate_Inhibitor Incubate with this compound Analog Recombinant_SIK->Incubate_Inhibitor Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate_Inhibitor->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Correlate Correlate SIK2 IC50 with IL-10 EC50 Calculate_IC50->Correlate BMDCs Isolate Bone Marrow-Derived Dendritic Cells (BMDCs) Pretreat_Inhibitor Pre-treat with this compound Analog BMDCs->Pretreat_Inhibitor Stimulate_Zymosan Stimulate with Zymosan Pretreat_Inhibitor->Stimulate_Zymosan Collect_Supernatant Collect Supernatant Stimulate_Zymosan->Collect_Supernatant Measure_IL10 Measure IL-10 (ELISA) Collect_Supernatant->Measure_IL10 Calculate_EC50 Calculate EC50 Measure_IL10->Calculate_EC50 Calculate_EC50->Correlate

References

A Comparative Guide to First and Second-Generation SIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have emerged as critical regulators in a multitude of physiological processes, including metabolic control, inflammation, and oncogenesis. Their role in linking upstream signaling pathways, such as those governed by LKB1 and PKA, to the regulation of transcriptional co-activators like CRTCs and class IIa HDACs has positioned them as attractive therapeutic targets. This guide provides a comparative overview of first and second-generation SIK inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and research workflows.

Performance Comparison of SIK Inhibitors

The development of small molecule SIK inhibitors has progressed from initial tool compounds to more selective and potent second-generation candidates with improved pharmacokinetic properties. First-generation inhibitors, such as HG-9-91-01, were instrumental in elucidating the fundamental roles of SIKs but often exhibited off-target effects. Second-generation inhibitors, including YKL-05-099 and ARN-3236, were developed to offer enhanced selectivity and in vivo utility.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of prominent first and second-generation SIK inhibitors against the three SIK isoforms.

InhibitorGenerationSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
This compound[1]First0.926.69.6
YKL-05-099[2][3][4]Second~10~40~30
ARN-3236[5][6]Second21.63<16.63
GLPG3312[2][7]Second2.00.70.6
YKL-06-061[2]Second6.561.7720.5
YKL-06-062[2]Second2.121.402.86
MRIA9[1]Second554822

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which SIK inhibitors operate, the following diagrams illustrate the core SIK signaling pathway and a typical workflow for the discovery and characterization of novel kinase inhibitors.

SIK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_sik SIK Family cluster_downstream Downstream Effectors cluster_output Cellular Response LKB1 LKB1 SIK SIK1 / SIK2 / SIK3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTCs CRTCs SIK->CRTCs Phosphorylates (Cytoplasmic Sequestration) HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Nuclear Export) Gene_Expression Gene Expression (e.g., Gluconeogenesis, Inflammation) CRTCs->Gene_Expression Regulates HDACs->Gene_Expression Regulates

Core SIK signaling pathway.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Biochemical_Assay Biochemical Assays (IC50, Ki) HTS->Biochemical_Assay Virtual_Screening Virtual Screening Virtual_Screening->Biochemical_Assay Fragment_Based Fragment-Based Screening Fragment_Based->Biochemical_Assay Cellular_Assay Cellular Assays (Target Engagement, Potency) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinome Selectivity Profiling Cellular_Assay->Selectivity_Profiling PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity_Profiling->PK_PD In_Vivo_Efficacy In Vivo Efficacy Models PK_PD->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox

Kinase inhibitor discovery workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of SIK inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against a specific SIK isoform using a luminescence-based kinase assay that measures ADP production.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., AMARA peptide)

  • ATP at a concentration near the Km for the specific kinase

  • Test inhibitor serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • In a 384-well plate, add the test inhibitor dilutions. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Add the SIK enzyme and substrate peptide solution to each well, except for the background control wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure ADP formation by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a 45-minute incubation.

  • Add the Kinase Detection Reagent and incubate for another 45 minutes to convert ADP to a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of an inhibitor to its target kinase within living cells, providing a measure of cellular potency.[8][9][10]

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-SIK fusion protein

  • NanoBRET™ Kinase Tracer

  • Opti-MEM® I Reduced Serum Medium

  • Test inhibitor serially diluted in DMSO

  • White, tissue culture-treated 384-well plates

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-SIK fusion protein expression vector.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Add the NanoBRET™ Tracer to the cell suspension at a predetermined optimal concentration.

  • Dispense the cell-tracer suspension into the 384-well assay plate.

  • Add the serially diluted test inhibitor to the wells. Include a no-inhibitor control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

  • Add the detection reagent to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Determine the cellular IC50 value by plotting the NanoBRET™ ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Mouse Model of Inflammation

This protocol outlines a general procedure to evaluate the efficacy of a SIK inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in mice.[11]

Materials:

  • 8-10 week old C57BL/6 mice

  • SIK inhibitor

  • Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Equipment for intraperitoneal (i.p.) injection and blood collection

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare the SIK inhibitor in the appropriate vehicle at the desired concentration for dosing (e.g., 20 mg/kg).

  • Administer the SIK inhibitor or vehicle control to the mice via i.p. injection.

  • After a predetermined time (e.g., 1 hour) to allow for drug distribution, challenge the mice with an i.p. injection of LPS (e.g., 0.2 mg/kg) dissolved in PBS. A control group should receive PBS instead of LPS.

  • At a specified time point post-LPS challenge (e.g., 2 hours), collect blood samples via cardiac puncture or another appropriate method.

  • Process the blood to obtain serum or plasma.

  • Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the serum/plasma using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Analyze the data to determine if the SIK inhibitor treatment significantly modulates the cytokine response compared to the vehicle-treated, LPS-challenged group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed.

References

Safety Operating Guide

Proper Disposal Procedures for HG-9-91-01: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the potent and selective SIK inhibitor, HG-9-91-01, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedural information for researchers, scientists, and drug development professionals, encompassing operational plans from handling to disposal, alongside valuable data and experimental insights.

This compound is a potent pan-inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values in the low nanomolar range, making it a valuable tool in studying the SIK signaling pathway.[1][2][3] However, as with any chemical compound, understanding its properties and handling requirements is paramount. This guide consolidates essential information to support the safe and effective use of this compound in a research setting.

Safe Handling and Storage

Before disposal, proper handling and storage are crucial to minimize risks. This compound is typically supplied as a solid powder and should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and appropriate safety glasses, should be worn at all times.[4]

For short-term storage, keep the compound in a dry, dark place at 0 - 4°C. For long-term storage, -20°C is recommended.[2] Solutions of this compound are typically prepared in DMSO.[2]

Disposal Procedures for this compound

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize all waste materials.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect all waste material, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Ensure the waste container is suitable for chemical waste and is kept closed when not in use.

  • Avoid Environmental Release:

    • Under no circumstances should this compound or its solutions be discharged into the environment, including drains or sewers.[5]

  • Decontamination:

    • Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., alcohol) to remove any residue.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and qualified chemical waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

  • Emergency Procedures:

    • Spills: In case of a spill, wear appropriate PPE, and if it is a dry powder, carefully sweep or vacuum the material, avoiding dust generation.[4] Absorb solutions with an inert material. Place all contaminated materials into a sealed container for disposal.

    • Fire: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]

    • First Aid: In case of contact, wash the affected skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[5]

Quantitative Data

The inhibitory activity of this compound against the three SIK isoforms is summarized in the table below.

TargetIC50 Value (nM)
SIK10.92[1][3]
SIK26.6[1][3]
SIK39.6[1][3]

Experimental Protocols

This compound has been utilized in various cellular assays to investigate its effects on the SIK signaling pathway. Below are examples of experimental protocols.

Inhibition of SIK in Macrophages

This protocol describes the treatment of macrophages with this compound to assess its impact on cytokine production.

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in a suitable medium.

  • Treatment: Pre-treat the BMDMs with this compound at a final concentration of 0.5 µM (or a desired concentration range) for 1-2 hours. An equivalent concentration of the vehicle (DMSO) should be used as a control.

  • Stimulation: Stimulate the cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (100 ng/mL) for a specified period (e.g., 18-24 hours).

  • Analysis: Collect the cell culture supernatant to measure the levels of cytokines, such as IL-10, using an ELISA assay. The cells can be harvested to analyze gene expression changes via qPCR or protein levels by Western blot.

Experimental Workflow for Macrophage Treatment

experimental_workflow culture Culture Macrophages pretreat Pre-treat with This compound (0.5 µM) or DMSO (control) culture->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate analysis Analyze Cytokine Production (ELISA, qPCR, Western Blot) stimulate->analysis

Caption: Workflow for treating macrophages with this compound.

Signaling Pathway

This compound exerts its effects by inhibiting the Salt-Inducible Kinases (SIKs), which are key regulators of various cellular processes. SIKs phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription co-activators). By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs, allowing them to translocate to the nucleus and activate gene expression, for example, leading to an increase in the anti-inflammatory cytokine IL-10.

This compound Mechanism of Action

SIK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK pCRTC p-CRTC (Inactive) SIK->pCRTC Phosphorylates CRTC CRTC (Active) pCRTC->CRTC Dephosphorylates HG9 This compound HG9->SIK Inhibits CREB CREB CRTC->CREB Co-activates Gene Target Gene Expression (e.g., IL-10) CREB->Gene Activates

Caption: this compound inhibits SIK, leading to CRTC activation.

References

Safeguarding Your Research: A Comprehensive Guide to Handling HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like the SIK inhibitor, HG-9-91-01. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required personal protective equipment. Adherence to these guidelines will minimize exposure risk and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a chemical fume hoodMinimizes inhalation of dust or aerosols.[1][2]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken. Always seek prompt medical attention after any exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling and Storage Protocols

This compound should be handled with care to prevent the formation of dust and aerosols.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

For storage, the compound should be kept in a tightly sealed container. To maintain stability, the following storage conditions are recommended:

Storage DurationTemperature
Short-term (days to weeks)0 - 4 °C
Long-term (months to years)-20 °C
Disposal Plan

All waste materials contaminated with this compound, including empty containers, should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is imperative to treat this compound as hazardous waste.

Experimental Workflow for Safe Handling

To provide a clear, step-by-step guide for researchers, the following workflow diagram illustrates the key stages of safely handling and disposing of this compound.

A 1. Preparation: - Don appropriate PPE - Verify fume hood function B 2. Compound Weighing: - Use a dedicated, clean spatula - Weigh within the fume hood A->B C 3. Solubilization: - Add solvent slowly to the solid - Cap and vortex to dissolve B->C D 4. Experimental Use: - Conduct all manipulations  within the fume hood C->D E 5. Decontamination: - Clean all surfaces and equipment  with an appropriate solvent D->E F 6. Waste Disposal: - Dispose of all contaminated materials  in designated hazardous waste containers E->F

Safe Handling and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HG-9-91-01
Reactant of Route 2
Reactant of Route 2
HG-9-91-01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.